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  • Product: 3-(3-amino-1H-pyrazol-5-yl)phenol
  • CAS: 1217089-39-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 3-(3-amino-1H-pyrazol-5-yl)phenol

Executive Summary The compound 3-(3-amino-1H-pyrazol-5-yl)phenol is a highly privileged, low-molecular-weight scaffold extensively utilized in modern medicinal chemistry. Characterized by a phenolic ring covalently linke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-amino-1H-pyrazol-5-yl)phenol is a highly privileged, low-molecular-weight scaffold extensively utilized in modern medicinal chemistry. Characterized by a phenolic ring covalently linked to a 3-amino-1H-pyrazole moiety, this molecule serves as a fundamental building block for designing ATP-competitive kinase inhibitors. The 3-aminopyrazole core is renowned for its ability to form robust hydrogen bond networks within the hinge region of various kinases, making it a critical pharmacophore in oncology and neurodegenerative disease research [1]. This whitepaper provides a comprehensive technical breakdown of its exact mass, structural tautomerism, mechanistic utility, and a self-validating synthetic methodology.

Physicochemical Profiling & Exact Mass Determination

Accurate mass determination is critical in drug development to differentiate the target scaffold from isobaric impurities. The exact mass (monoisotopic mass) is calculated using the most abundant isotopes of its constituent elements: Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16.

Calculation Breakdown:

  • C (9 atoms): 9 × 12.000000 = 108.000000 Da

  • H (9 atoms): 9 × 1.007825 = 9.070425 Da

  • N (3 atoms): 3 × 14.003074 = 42.009222 Da

  • O (1 atom): 1 × 15.994915 = 15.994915 Da

  • Exact Mass: 175.074562 Da

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Significance
Molecular Formula C₉H₉N₃ODefines elemental composition.
Exact Mass 175.07456 DaTarget for HRMS validation.
Molecular Weight 175.191 g/mol Used for stoichiometric calculations.
[M+H]⁺ Ion (m/z) 176.08239Target peak in positive ESI-MS.
H-Bond Donors 4 (OH, NH₂, Pyrazole NH)Critical for kinase hinge binding.
H-Bond Acceptors 3 (O, Pyrazole N, N)Facilitates target interaction.

To confirm the synthesis of 3-(3-amino-1H-pyrazol-5-yl)phenol, High-Resolution Mass Spectrometry (HRMS) is employed. The protocol is designed to be self-validating by utilizing an internal mass calibrant to ensure sub-ppm mass accuracy.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v). Causality: Formic acid acts as a proton source, enhancing ionization efficiency for the [M+H]⁺ species.

  • Ionization: Inject 5 µL into an Electrospray Ionization (ESI) source operating in positive ion mode.

  • Acquisition: Utilize an Orbitrap or Time-of-Flight (TOF) analyzer. Set the mass range to m/z 100–300.

  • Validation Check: The system is self-validating if the observed m/z matches the theoretical [M+H]⁺ (m/z 176.08239) within a mass error of ≤ 3 ppm.

HRMS_Workflow A Sample Prep (1 µg/mL MeOH) B ESI Source (Positive Ion) A->B C Quadrupole Isolation B->C D Orbitrap Analyzer C->D E Data Output (m/z 176.082) D->E

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Structural Elucidation & Tautomeric Dynamics

The nomenclature of 3-(3-amino-1H-pyrazol-5-yl)phenol can sometimes appear in literature as 3-(5-amino-1H-pyrazol-3-yl)phenol. This is not an error but a reflection of annular tautomerism inherent to the 1H-pyrazole ring. The proton rapidly exchanges between the N1 and N2 positions of the pyrazole core in solution. This dynamic equilibrium is heavily influenced by the solvent's dielectric constant and the hydrogen-bonding environment of the target protein's binding pocket, allowing the molecule to adaptively optimize its binding geometry [2].

Pharmacological Relevance: The Kinase Hinge-Binding Scaffold

The 3-amino-5-arylpyrazole core is a "privileged scaffold" in the design of Type I and Type II kinase inhibitors. The pyrazole nitrogen atoms and the exocyclic amino group form a bidentate or tridentate hydrogen-bonding network with the backbone amides of the kinase hinge region (typically interacting with the ATP-binding pocket) [1][2]. The meta-substituted phenol ring extends into the adjacent hydrophobic pocket, providing both steric complementarity and additional hydrogen-bonding capabilities via the hydroxyl group.

Kinase_Binding Scaffold 3-(3-amino-1H-pyrazol-5-yl)phenol Interaction1 H-bond Donor (Pyrazole N-H) Scaffold->Interaction1 Interaction2 H-bond Acceptor (Pyrazole N) Scaffold->Interaction2 Interaction3 Hydrophobic/H-bond (Phenol Ring) Scaffold->Interaction3 Hinge Kinase ATP-Binding Hinge Region Interaction1->Hinge Interaction2->Hinge Interaction3->Hinge

Pharmacophore mapping of the aminopyrazole scaffold in the kinase ATP-binding pocket.

Synthetic Methodology

The synthesis of 3-(3-amino-1H-pyrazol-5-yl)phenol is achieved via a robust, two-step sequence involving a Claisen-type condensation followed by a cyclocondensation. This protocol incorporates orthogonal analytical checkpoints to ensure a self-validating workflow.

Step 1: Synthesis of 3-(3-hydroxyphenyl)-3-oxopropanenitrile

  • Procedure: To a flame-dried flask under nitrogen, add anhydrous Tetrahydrofuran (THF) and Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equivalents). Cool to 0 °C. Slowly add a solution of Acetonitrile (1.5 equivalents) and Ethyl 3-hydroxybenzoate (1.0 equivalent) in THF.

  • Causality: Three equivalents of NaH are strictly required because the phenolic -OH is highly acidic and will consume the first equivalent. The second equivalent deprotonates the acetonitrile to form the nucleophilic carbanion, and the third ensures the reaction goes to completion by neutralizing the resulting β-keto enol.

  • Self-Validation (Checkpoint 1): Isolate the intermediate and perform FT-IR spectroscopy. The reaction is successful only if a sharp, distinct C≡N stretching band is observed at ~2250 cm⁻¹.

Step 2: Cyclocondensation to 3-(3-amino-1H-pyrazol-5-yl)phenol

  • Procedure: Dissolve the intermediate β-keto nitrile in absolute Ethanol. Add Hydrazine hydrate (NH₂NH₂·H₂O, 2.0 equivalents). Heat the mixture to reflux (78 °C) for 4–6 hours.

  • Causality: Ethanol is selected as the solvent because its boiling point provides optimal thermal energy to drive the formation of the hydrazone intermediate and subsequent intramolecular cyclization, without causing thermal degradation of the sensitive phenolic moiety. Hydrazine acts as a bis-nucleophile, first attacking the ketone, then cyclizing onto the nitrile.

  • Self-Validation (Checkpoint 2): Monitor the reaction via FT-IR. The system validates the completion of cyclization when the C≡N stretch (~2250 cm⁻¹) completely disappears, replaced by broad N-H and O-H stretching bands in the 3100–3400 cm⁻¹ region. Final confirmation is achieved via the HRMS protocol outlined in Section 2.1.

References

  • Amrhein, J. A., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, vol. 23, no. 23, 2022, p. 14834. URL:[Link]

  • Hanke, T., et al. "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2." Journal of Medicinal Chemistry, vol. 66, no. 12, 2023. URL:[Link]

Exploratory

The Privileged 3-(3-Amino-1H-pyrazol-5-yl)phenol Scaffold: Mechanism of Action and Workflows in Kinase Inhibition

Executive Summary Protein kinases are central nodes in cellular signaling, making them prime targets for therapeutic intervention in oncology, inflammation, and neurodegeneration. Achieving kinome selectivity while maint...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein kinases are central nodes in cellular signaling, making them prime targets for therapeutic intervention in oncology, inflammation, and neurodegeneration. Achieving kinome selectivity while maintaining high ligand efficiency remains a formidable challenge. The 3-amino-1H-pyrazole moiety has emerged as a "privileged" hinge-binding pharmacophore[1]. When functionalized with a phenol group at the 5-position—forming the 3-(3-amino-1H-pyrazol-5-yl)phenol core—this scaffold provides a highly modular platform for structure-based drug design. This technical guide dissects the structural biology, mechanism of action (MoA), and the rigorous biophysical and cellular workflows required to validate kinase inhibitors derived from this core.

Part 1: Structural Biology & Mechanism of Action

The Adenine-Mimetic Hinge Interaction

The ATP-binding pocket of kinases is highly conserved, featuring a hinge region that connects the N- and C-terminal lobes. The 3-amino-1H-pyrazole core acts as an exceptionally efficient adenine mimetic. The spatial arrangement of its three nitrogen atoms allows it to form a robust "donor-acceptor-donor" hydrogen bond triad with the backbone carbonyl and amide groups of the kinase hinge region (typically involving residues like Glu81 and Cys83/Leu83 in CDKs)[2]. This interaction displaces ordered water molecules from the hinge, providing a significant entropic driving force for binding[3].

The Role of the Phenol Moiety

While the 3-aminopyrazole anchors the molecule to the hinge, the phenol moiety at the 5-position dictates selectivity and affinity. The 3-hydroxyphenyl group projects away from the hinge into adjacent sub-pockets, such as the gatekeeper pocket or the solvent-exposed region. The phenolic hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, often interacting with the catalytic lysine or the aspartate of the conserved DFG motif. By locking the kinase in an inactive conformation (e.g., DFG-out or a distorted DFG-in state), this fragment can induce profound structural rearrangements, as observed in the development of highly selective MST3 and BMPR2 inhibitors[4],[5].

MoA cluster_compound 3-(3-amino-1H-pyrazol-5-yl)phenol Core cluster_kinase Kinase ATP Pocket N1 Pyrazole NH (H-Bond Donor) Hinge_CO Hinge C=O N1->Hinge_CO H-Bond N2 Pyrazole N (H-Bond Acceptor) NH2 Exocyclic NH2 (H-Bond Donor) NH2->Hinge_CO H-Bond Phenol Phenol -OH (H-Bond/Polar) Gatekeeper Gatekeeper Pocket Phenol->Gatekeeper Pi-Pi / Steric Cat_Lys Catalytic Lysine Phenol->Cat_Lys H-Bond Hinge_NH Hinge NH Hinge_NH->N2 H-Bond

Molecular interaction network of the 3-aminopyrazole core within the kinase ATP pocket.

Part 2: Kinase Selectivity Profiling & Quantitative Data

To illustrate the versatility of the 3-aminopyrazole scaffold, Table 1 summarizes the binding profiles of representative inhibitors derived from this core against various kinases. Small modifications, particularly macrocyclization or linker adjustments, dramatically shift the selectivity profile[6],[7].

Table 1: Representative Kinase Inhibition Profiles of 3-Aminopyrazole Derivatives

Kinase TargetInhibitor Class / ProbePrimary Hinge InteractionCellular Potency (EC50/IC50)Key Structural Feature
CDK16 Acyclic Pyrimidine-PyrazoleGlu/Leu Backbone33 nMN-(1H-pyrazol-3-yl)pyrimidin-4-amine core[8]
MST3 Macrocyclic Pyrazole (JA310)Asp132 / Phe134106 nMMacrocyclization locking bioactive conformation[4]
BMPR2 Macrocyclic Pyrazole (8a)Hinge Backbone506 nMAromatic linker rigidifying the pyrazole core[7]
c-Src Promiscuous Acyclic (Cmpd 1)Met3414.0 nMPhenol/Aryl extension into hydrophobic pocket[4]

Part 3: Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that biochemical potency must be rigorously validated through orthogonal biophysical and cellular assays. Below are the self-validating protocols for assessing the 3-(3-amino-1H-pyrazol-5-yl)phenol scaffold.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF (or Thermal Shift Assay) measures the stabilization of a kinase upon ligand binding[9]. The causality here is thermodynamic: a high-affinity ligand will increase the melting temperature (Tm) of the protein, indicating direct target engagement[10].

  • Reagent Preparation : Dilute the purified recombinant kinase domain to a final concentration of 1-2 µM in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Add SYPRO Orange dye (final 5X concentration).

    • Causality Insight: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to the hydrophobic core exposed during protein unfolding, providing a direct readout of the denaturation state.

  • Compound Addition : Dispense the 3-aminopyrazole compound (10 µM final) in DMSO. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced destabilization. Include a DMSO-only negative control to establish the baseline Tm.

  • Thermal Ramping : Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine.

  • Data Analysis : Calculate the first derivative of the melt curve to determine the Tm. A positive shift (ΔTm > 2°C) validates direct target engagement[7].

Protocol 2: NanoBRET Cellular Target Engagement Assay

Biochemical affinity often fails to translate to cellular potency due to membrane permeability or intracellular ATP competition. NanoBRET provides a real-time, live-cell measurement of target occupancy[9].

  • Plasmid Transfection : Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

    • Causality Insight: The orientation of the NanoLuc tag (N- or C-terminal) must be empirically optimized to ensure it does not sterically hinder the ATP pocket or the binding of the 3-aminopyrazole core.

  • Tracer Titration : Treat cells with a cell-permeable fluorescent kinase tracer. The tracer must be used at a concentration near its Kd to ensure the assay is highly sensitive to competition by the unlabeled 3-aminopyrazole inhibitor.

  • Inhibitor Treatment : Add serial dilutions of the 3-(3-amino-1H-pyrazol-5-yl)phenol derivative and incubate for 2 hours at 37°C. Include a structurally related inactive analog (e.g., JA314) as a negative control[11].

  • BRET Measurement : Add the NanoLuc substrate (furimazine). Measure the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET signal confirms that the inhibitor has successfully penetrated the cell membrane and displaced the tracer from the intracellular kinase[10].

Part 4: Hit-to-Lead Optimization Workflow

The optimization of the 3-(3-amino-1H-pyrazol-5-yl)phenol scaffold relies on a cyclical workflow integrating biophysics, cellular assays, and structural biology.

Workflow Syn Compound Synthesis DSF DSF Screen (Thermal Shift) Syn->DSF Primary Hit Nano NanoBRET Assay (Cellular Target) DSF->Nano Selectivity Xray X-Ray Crystallography Nano->Xray MoA Validation Lead Lead Optimization Xray->Lead Structure-Based Design Lead->Syn Iteration

Hit-to-lead optimization workflow for 3-aminopyrazole-based kinase inhibitors.

Conclusion

The 3-(3-amino-1H-pyrazol-5-yl)phenol scaffold represents a masterclass in fragment-based drug design. By anchoring the molecule via a highly efficient donor-acceptor-donor hydrogen bond network at the hinge, and utilizing the phenol moiety to probe adjacent specificity pockets, researchers can systematically tune both affinity and kinome-wide selectivity. When coupled with rigorous orthogonal validation platforms like DSF and NanoBRET, this core remains one of the most reliable starting points for novel kinase inhibitor discovery.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: bioRxiv URL:[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy Source: Oncotarget URL:[Link]

  • JA397 A chemical probe for the TAIRE family Source: Structural Genomics Consortium (SGC) URL:[Link]

Sources

Foundational

Structural Elucidation of 3-(3-amino-1H-pyrazol-5-yl)phenol Protein Complexes: A Crystallographic Whitepaper

Executive Summary In the landscape of structure-based drug design (SBDD), the precise crystallographic resolution of protein-ligand complexes is the cornerstone of lead optimization. This technical guide examines the cry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), the precise crystallographic resolution of protein-ligand complexes is the cornerstone of lead optimization. This technical guide examines the crystallographic elucidation of complexes involving 3-(3-amino-1H-pyrazol-5-yl)phenol , a privileged pharmacophore widely utilized in fragment-based drug discovery (FBDD) and kinase inhibitor design. By dissecting the causality behind the experimental workflows and the geometric parameters of the binding interface, this whitepaper provides a self-validating framework for researchers and drug development professionals aiming to resolve high-resolution aza-heterocyclic protein complexes.

Mechanistic Grounding: The Aminopyrazole-Phenol Pharmacophore

The 3-amino-1H-pyrazole moiety is a foundational scaffold in medicinal chemistry, frequently deployed as a potent kinase hinge-binding motif[1]. The causality of its high affinity lies in its dual-action hydrogen-bonding capability: the pyrazole nitrogen acts as a hydrogen bond acceptor, while the adjacent exocyclic amine serves as a robust hydrogen bond donor[2].

When coupled with a phenol group at the 5-position, the resulting 3-(3-amino-1H-pyrazol-5-yl)phenol architecture gains a critical vector. The phenol ring can project deep into the hydrophobic selectivity pocket (often interacting with the gatekeeper residue), while the phenolic hydroxyl group serves as a versatile anchor, capable of interacting with the highly conserved DFG (Asp-Phe-Gly) motif[3]. Understanding the exact protonation state and tautomeric form of the pyrazole ring is critical prior to structural refinement, as it dictates the hydrogen-bonding network within the protein complex[4].

Pharmacophore Ligand 3-(3-amino-1H-pyrazol-5-yl)phenol Hinge Kinase Hinge Region (Backbone Amides) Ligand->Hinge Aminopyrazole (H-bond Donor/Acceptor) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Ligand->Gatekeeper Phenol Ring (Pi-Pi / VdW) DFG DFG Motif (Catalytic Aspartate) Ligand->DFG Phenol OH (H-bond Donor)

Fig 1: Logical interaction network of the aminopyrazole-phenol pharmacophore in the active site.

Structural Biology Workflow: A Self-Validating Protocol

To achieve high-resolution structures (typically <2.0 Å) of 3-(3-amino-1H-pyrazol-5-yl)phenol bound to target proteins, we employ a rigorously self-validating crystallographic pipeline. Every step is designed with built-in causality to ensure the integrity of the final atomic model.

Step 1: Protein Expression and Monodispersity Validation

  • Protocol: Target proteins are expressed and purified via Ni-NTA affinity chromatography, followed by tag cleavage and Size Exclusion Chromatography (SEC).

  • Causality & Validation: High purity (>95%) is non-negotiable because heterogeneous impurities disrupt the periodic lattice required for X-ray diffraction. SEC acts as a self-validating step: a symmetrical, monodisperse Gaussian peak confirms the protein is folded and not aggregating, which is an absolute prerequisite for crystallization.

Step 2: Ligand Complexation (Co-crystallization)

  • Protocol: The purified protein is concentrated (10-15 mg/mL) and incubated with a 3- to 5-fold molar excess of the ligand (dissolved in DMSO) for 2 hours on ice. Final DMSO concentration is kept strictly below 2% v/v.

  • Causality & Validation: We prioritize co-crystallization over ligand soaking. Soaking can induce local conformational changes that shatter a pre-formed apo-crystal lattice. Co-crystallization ensures the protein-ligand complex reaches its thermodynamic minimum prior to lattice formation. Validation is achieved orthogonally via Differential Scanning Fluorimetry (DSF); a positive thermal shift (ΔTm) confirms ligand binding before drops are set.

Step 3: Vapor Diffusion and Crystal Growth

  • Protocol: Crystallization trials utilize the sitting-drop vapor diffusion method (e.g., 200 nL complex + 200 nL reservoir solution) against sparse-matrix screens.

  • Causality & Validation: Vapor diffusion slowly increases the supersaturation of the drop, driving the system into the nucleation zone. The appearance of sharp, birefringent crystals under polarized light validates the formation of an ordered macromolecular lattice.

Step 4: X-ray Diffraction and Cryoprotection

  • Protocol: Crystals are looped, briefly soaked in mother liquor supplemented with 20% (v/v) glycerol, and flash-cooled in liquid nitrogen (77 K). Diffraction data is collected at a synchrotron light source.

  • Causality & Validation: Cryoprotection prevents the formation of crystalline ice. Ice lattices produce intense powder diffraction rings that obscure the protein's Bragg peaks. The validation of this step is the diffraction image itself: sharp, well-resolved spots extending to high resolution without ice rings.

Step 5: Phase Determination and Structure Refinement

  • Protocol: Phases are determined via Molecular Replacement (MR) using a homologous apo-structure. The model is iteratively built in Coot and refined using Phenix/Refmac.

  • Causality & Validation: MR bypasses the need for heavy-atom derivatization by using prior structural knowledge. The refinement process is self-validating through the Rfree​ metric. By excluding 5% of the reflections from refinement, Rfree​ acts as an independent cross-validation tool to ensure the model is not overfitted to the experimental data.

Workflow Purification Protein Purification Complex Ligand Co-crystallization Purification->Complex Diffraction X-ray Diffraction Complex->Diffraction Phasing Molecular Replacement Diffraction->Phasing Refinement Structure Refinement Phasing->Refinement

Fig 2: Self-validating crystallographic workflow from protein purification to structure refinement.

Quantitative Structural Data

The synthesis and structural characterization of pyrazole derivatives have established baseline geometric parameters for these aza-heterocyclic amines[5]. Below are the standardized quantitative benchmarks used to validate the structural integrity of 3-(3-amino-1H-pyrazol-5-yl)phenol complexes.

Table 1: Crystallographic Data Collection and Refinement Statistics (Target Benchmarks)

ParameterTarget RangeCausality / Quality Indicator
Resolution (Å) 1.50 – 2.50Determines the precision of atomic coordinates and 2Fo​−Fc​ electron density clarity.
Rwork​ / Rfree​ (%) < 20 / < 25Validates the model against the data; Rfree​ prevents parameter overfitting.
Completeness (%) > 95.0Ensures sufficient unique reflections are measured to avoid phase bias.
Ramachandran Favored (%) > 98.0Confirms the backbone torsion angles (Phi/Psi) are stereochemically sound.
Ligand B-factor (Ų) 20.0 – 40.0Indicates the thermal motion and occupancy of the ligand in the binding pocket.

Table 2: Key Pharmacophore Geometric Parameters

Interaction TypeParticipating MoietiesDistance (Å)Angle (°)Mechanistic Role
Hydrogen Bond Pyrazole N2 Backbone NH2.7 – 3.1130 – 160Primary anchor to the kinase hinge region.
Hydrogen Bond Pyrazole NH 2​ Backbone C=O2.8 – 3.2140 – 170Secondary anchor; enforces coplanarity of the pyrazole.
Hydrophobic / VdW Phenol Ring Gatekeeper3.5 – 4.5N/ADrives selectivity against off-target kinases.
Hydrogen Bond Phenol OH DFG Aspartate2.6 – 3.0120 – 150Stabilizes the active "DFG-in" or inactive "DFG-out" state.

References

  • 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem , nih.gov, 4

  • 3-Amino-5-phenylpyrazole 98 1572-10-7 , sigmaaldrich.com,6

  • Recent progress in the chemical reactivity of 3-Amino-1H-pyrazol-5(4H)-one derivatives , researchgate.net, 1

  • 3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol , evitachem.com, 3

  • Halogenations of 3-aryl-1H-pyrazol-5-amines , beilstein-archives.org, 2

Sources

Exploratory

Comprehensive Metabolic Profiling of 3-(3-amino-1H-pyrazol-5-yl)phenol: Pathways, Bioactivation, and Experimental Methodologies

Target Audience: Pharmacokineticists, Toxicologists, and Kinase Inhibitor Drug Development Professionals. Executive Summary The compound 3-(3-amino-1H-pyrazol-5-yl)phenol represents a highly privileged bipartite scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Toxicologists, and Kinase Inhibitor Drug Development Professionals.

Executive Summary

The compound 3-(3-amino-1H-pyrazol-5-yl)phenol represents a highly privileged bipartite scaffold in modern medicinal chemistry. It is frequently embedded within the pharmacophores of kinase inhibitors targeting LRRK2, JAK, and CDKs. The 3-aminopyrazole moiety acts as a potent adenine mimetic that anchors to the kinase hinge region, while the phenol ring provides critical hydrogen bonding. However, this structural combination presents a complex metabolic liability profile. This whitepaper deconstructs the dual-axis metabolic fate of this scaffold, detailing Phase II detoxification pathways, Phase I bioactivation risks, and the self-validating experimental protocols required to profile them.

Mechanistic Deconstruction of Metabolic Pathways

The metabolic fate of 3-(3-amino-1H-pyrazol-5-yl)phenol is dictated by two distinct structural hotspots: the highly nucleophilic phenol ring and the electron-rich aminopyrazole core.

Axis 1: The Phenolic Sink (Phase II Clearance)

The phenolic hydroxyl group serves as the primary metabolic sink, driving rapid Phase II conjugative clearance to increase the hydrophilicity of the aglycone.

  • O-Glucuronidation: Catalyzed predominantly by UDP-glucuronosyltransferases (1), this pathway attaches a bulky glucuronic acid moiety to the phenol. This is the highest-capacity clearance mechanism, often limiting the oral bioavailability of unprotected phenols.

  • O-Sulfation: Sulfotransferases (2) catalyze the transfer of a sulfonate group from PAPS to the phenol. While high-affinity, this pathway is low-capacity and saturates quickly compared to glucuronidation.

Axis 2: Aminopyrazole Bioactivation (Phase I Toxicity)

The most critical toxicological consideration for this scaffold is the Cytochrome P450 (CYP450)-mediated bioactivation of the 3-aminopyrazole ring.

  • Reactive Iminopyrazole Formation: CYP450 enzymes (particularly CYP2E1 and CYP3A4) oxidize the electron-rich aminopyrazole to a transient, highly reactive iminopyrazole intermediate (3).

  • Electrophilic Toxicity: This iminopyrazole acts as a "soft" electrophile. If not intercepted, it covalently binds to the sulfhydryl groups of cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and idiosyncratic drug-induced liver injury (DILI).

  • CYP1A2 Time-Dependent Inhibition (TDI): Aminopyrazoles are known to coordinate with the heme iron of CYP1A2, frequently acting as reversible or time-dependent inhibitors, which poses a severe risk for drug-drug interactions (DDIs) (4).

Axis 3: Aromatic Hydroxylation

CYP450 enzymes can also mediate aromatic hydroxylation of the phenol ring, typically at the ortho or para positions relative to the existing hydroxyl group, yielding catechols or resorcinols. These can undergo further oxidation to reactive ortho-quinones.

Pathway Parent 3-(3-amino-1H-pyrazol-5-yl)phenol (Parent Scaffold) OGluc O-Glucuronide Conjugate (Major Detoxification) Parent->OGluc UGT1A1/1A9 OSulf O-Sulfate Conjugate (Minor Detoxification) Parent->OSulf SULT1A1 Imino Reactive Iminopyrazole (Toxic Bioactivation) Parent->Imino CYP3A4 / CYP2E1 Catechol Catechol / Resorcinol (Aromatic Hydroxylation) Parent->Catechol CYP2C9 / CYP2D6 GSH GSH-EE Adduct (Trapped Metabolite) Imino->GSH GSH-EE Trapping

Fig 1: Core metabolic pathways of 3-(3-amino-1H-pyrazol-5-yl)phenol.

Quantitative Metabolic Data Summaries

The following table synthesizes the expected quantitative pharmacokinetic parameters for the unprotected 3-(3-amino-1H-pyrazol-5-yl)phenol scaffold based on in vitro profiling of analogous structures.

Metabolic ParameterAssay SystemValue / ObservationMechanistic Implication
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes (HLM)> 50 µL/min/mg proteinRapid Phase I/II turnover driven by the unprotected phenol and aminopyrazole oxidation.
Half-life ( t1/2​ ) Human Hepatocytes< 15 minutesExtensive O-glucuronidation limits systemic exposure, necessitating prodrug or bioisostere strategies.
GSH-EE Adduct Formation HLM + 1 mM GSH-EEHigh (Relative to parent)Confirms CYP-mediated bioactivation to a reactive iminopyrazole.
CYP1A2 Inhibition Recombinant CYP1A2Time-Dependent InhibitionAminopyrazole coordinates tightly with the compact CYP1A2 binding site.

Self-Validating Experimental Protocols

To accurately profile this scaffold, researchers must employ self-validating systems that account for both rapid clearance and transient reactive intermediates.

Protocol 1: In Vitro Metabolic Stability & Intrinsic Clearance

This protocol determines the Phase I and Phase II stability of the compound.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Cofactor Addition: Add an NADPH-regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase). Causality: NADPH is strictly required to regenerate the reduced state of CYP450 enzymes, ensuring Phase I oxidative pathways remain active.

  • Phase II Activation (Optional but Recommended): Add 2 mM UDPGA and 25 µg/mL alamethicin. Causality: Alamethicin forms pores in the microsomal membrane, allowing UDPGA to access the luminal UGT enzymes, which is critical for capturing the massive O-glucuronidation of the phenol ring.

  • Incubation: Spike the parent compound to a final concentration of 1 µM. Incubate at 37°C.

  • Sampling & Quenching: At intervals (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity and preventing the degradation of unstable metabolites.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate CLint​ .

Protocol 2: Trapping Reactive Iminopyrazoles with GSH-EE

Because the iminopyrazole intermediate is highly transient, it must be trapped in situ using a nucleophilic surrogate.

  • System Setup: Prepare the HLM mixture as described in Protocol 1 (Steps 1-2).

  • Trapping Agent Addition: Add Glutathione Ethyl Ester (GSH-EE) to a final concentration of 1 mM. Causality: GSH-EE is selected over native GSH because the ethyl ester masks the highly polar carboxylic acid. This significantly enhances chromatographic retention on reverse-phase C18 columns and improves ionization efficiency in positive-ion LC-MS/MS, allowing for highly sensitive detection of the trapped adducts.

  • Substrate Addition: Spike the parent compound to a higher concentration (10 µM) to ensure sufficient metabolite generation.

  • Incubation & Quenching: Incubate for 60-120 minutes at 37°C, then quench with ice-cold acetonitrile.

  • Detection: Perform LC-MS/MS using a precursor ion scan or neutral loss scan specific to the GSH-EE moiety to identify the [M + GSH-EE - H2O] or [M + GSH-EE] adducts.

Workflow Step1 1. Prepare HLM & NADPH Step2 2. Add 1 mM GSH-EE Step1->Step2 Step3 3. Spike Parent (10 μM) Step2->Step3 Step4 4. Incubate 37°C (0-120 min) Step3->Step4 Step5 5. Quench with Cold MeCN Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Fig 2: Experimental workflow for trapping reactive iminopyrazoles.

References

  • Ryan, E., Morrow, B. J., Hemley, C. F., Pinson, J. A., et al. (2015). "Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes." Chemical Research in Toxicology.[Link]

  • Foti, R. S., et al. (2023). "Cytochrome P450 and Other Drug Metabolizing Enzymes as Therapeutic Targets." SciSpace / Frontiers in Pharmacology.[Link]

  • Chen, H., et al. (2012). "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor." ACS Medicinal Chemistry Letters.[Link]

Sources

Foundational

3-(3-amino-1H-pyrazol-5-yl)phenol CAS number and material safety data sheet

An In-Depth Technical Guide to 3-(3-amino-1H-pyrazol-5-yl)phenol and Related Aminophenyl-Pyrazole Scaffolds for Researchers and Drug Development Professionals Abstract Chemical Identity and Properties While a dedicated e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(3-amino-1H-pyrazol-5-yl)phenol and Related Aminophenyl-Pyrazole Scaffolds for Researchers and Drug Development Professionals

Abstract

Chemical Identity and Properties

While a dedicated entry for 3-(3-amino-1H-pyrazol-5-yl)phenol is not prominently indexed, we can infer its properties from related, well-documented isomers and parent compounds. The core structure combines a phenol ring with an amino-substituted pyrazole moiety, bestowing upon it a unique set of chemical characteristics.

Closely Related Isomers with CAS Numbers:

  • 2-(5-amino-1H-pyrazol-3-yl)phenol: CAS Number 10523-64-5[1]

  • 4-(5-amino-1H-pyrazol-3-yl)phenol: No single CAS number is definitively assigned in the search results, though it is available from commercial suppliers[2].

General Chemical Properties (Inferred):

PropertyAnticipated Value/Characteristic
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in organic solvents like DMSO and methanol.
Reactivity The phenolic hydroxyl group can undergo oxidation, while the amino group can act as a nucleophile. The pyrazole ring is generally stable.[3]

Material Safety and Handling (Synthesized from Related Compounds)

A specific Material Safety Data Sheet (MSDS) for 3-(3-amino-1H-pyrazol-5-yl)phenol is not available. However, based on the known hazards of aminopyrazoles and phenols, a cautious approach to handling is imperative. The following is a synthesized summary of potential hazards and safety precautions.

GHS Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

  • H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled (based on phenol).[5]

  • H314: Causes severe skin burns and eye damage (based on phenol).[5]

  • H341: Suspected of causing genetic defects (based on phenol).[5]

Precautionary Measures:

Precaution CategoryRecommended Actions
Prevention Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][7]
Response If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[6] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6] If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][8]
Storage Store in a well-ventilated place. Keep container tightly closed and store locked up.[6][8]
Disposal Dispose of contents/container to an approved waste disposal plant.[6]

Synthesis of Aminophenyl-Pyrazoles

The synthesis of aminophenyl-pyrazoles can be achieved through various established organic chemistry reactions. A common approach involves the condensation of a substituted benzaldehyde with a hydrazine derivative, followed by cyclization to form the pyrazole ring.

General Synthesis Workflow:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization (Optional) A Hydroxybenzaldehyde C Intermediate Hydrazone A->C Reaction B Hydrazine Derivative B->C E Aminophenyl-Pyrazole C->E Intramolecular Cyclization D Cyclizing Agent D->E F Further Derivatives E->F Modification

Caption: General synthesis workflow for aminophenyl-pyrazoles.

Experimental Protocol (Example based on related syntheses):

  • Condensation: A solution of 4-hydroxybenzaldehyde is reacted with a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent like ethanol. The reaction mixture is typically heated to facilitate the formation of the corresponding hydrazone.[2][9]

  • Cyclization: A cyclizing agent is introduced to the intermediate hydrazone to promote the formation of the pyrazole ring. The choice of agent and reaction conditions will influence the final structure and yield.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final aminophenyl-pyrazole.

  • Microwave-Assisted Synthesis: For certain pyrazole derivatives, microwave irradiation has been shown to improve reaction times and yields.[2]

Applications in Research and Drug Development

The aminopyrazole core is a key pharmacophore in a multitude of therapeutic agents, particularly in oncology and immunology. Its ability to form critical hydrogen bonds with protein kinase active sites makes it a valuable scaffold for designing targeted inhibitors.[10][11]

Role as Kinase Inhibitors:

Many aminopyrazole-containing compounds function as ATP-competitive kinase inhibitors. The pyrazole ring often acts as a hinge-binder, occupying the adenine-binding region of the kinase's active site. The amino group and other substituents can then be modified to achieve selectivity and potency for specific kinases.

G cluster_0 Kinase Active Site cluster_1 Aminophenyl-Pyrazole Inhibitor A ATP Binding Pocket B Hinge Region C Substrate Binding Site D Aminopyrazole Core D->B Hydrogen Bonding E Phenyl Group D->E F Other Substituents D->F E->A Occupies Pocket

Caption: Interaction of an aminophenyl-pyrazole inhibitor with a kinase active site.

Therapeutic Areas of Interest:

  • Oncology: Aminopyrazole derivatives have been investigated as inhibitors of various kinases implicated in cancer, such as cyclin-dependent kinases (CDKs), Aurora kinases, and others.[12][13] These compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • Inflammation: The p38 MAP kinase pathway, a key regulator of inflammatory responses, has been a target for aminopyrazole-based inhibitors.[11]

  • Other Diseases: The versatility of the pyrazole scaffold has led to its exploration in a wide range of diseases, including those with antibacterial, antifungal, antiviral, and analgesic applications.[11][14]

Conclusion

While 3-(3-amino-1H-pyrazol-5-yl)phenol itself is not a widely cataloged compound, the aminophenyl-pyrazole scaffold it represents is of significant interest to the scientific and drug development communities. The synthetic accessibility and the biological activity of this class of molecules, particularly as kinase inhibitors, ensure their continued relevance in the pursuit of novel therapeutics. Researchers working with this and related compounds should exercise appropriate caution, drawing upon the safety data of analogous structures, and can leverage the established synthetic and biological knowledge base to advance their research goals.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 3-Methyl-1-phenyl-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-phenylpyrazole 98 1572-10-7. Retrieved from a Google search result.[15]

  • EvitaChem. (n.d.). 3-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol. Retrieved from a Google search result.[3]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from a Google search result.

  • BLD Pharm. (n.d.). 1572-10-7|3-Amino-5-phenylpyrazole. Retrieved from a Google search result.[16]

  • PubChem. (n.d.). 3-Amino-5-phenylpyrazole. Retrieved from a Google search result.[4]

  • Schierle, S., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Retrieved from a Google search result.[12]

  • Fisher Scientific. (n.d.). Safety Data Sheet for Pyrazol-3-ylamine. Retrieved from a Google search result.[8]

  • Apollo Scientific. (n.d.). 3-Amino-5-methyl-1H-pyrazole. Retrieved from a Google search result.[7]

  • ResearchGate. (n.d.). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). Retrieved from a Google search result.[14]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC.
  • NextSDS. (n.d.). 2-(5-AMINO-1H-PYRAZOL-3-YL)-PHENOL. Retrieved from a Google search result.[1]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Retrieved from a Google search result.[9]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from a Google search result.[10]

  • Sigma-Aldrich. (n.d.). 3-Phenyl-1H-pyrazol-5-amine | 827-41-8. Retrieved from a Google search result.[17]

  • EvitaChem. (n.d.). Buy 4-(5-amino-1H-pyrazol-3-yl)phenol (EVT-2564758). Retrieved from a Google search result.[2]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from a Google search result.[5]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from a Google search result.[13]

  • Molecules. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from a Google search result.[11]

  • ResearchGate. (2011). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. Retrieved from a Google search result.[18]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 3-(3-amino-1H-pyrazol-5-yl)phenol in DMSO for cell culture

Standardized Protocol for the Dissolution and Handling of 3-(3-amino-1H-pyrazol-5-yl)phenol in DMSO for In Vitro Cell Culture Assays Introduction & Mechanistic Context The compound 3-(3-amino-1H-pyrazol-5-yl)phenol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Standardized Protocol for the Dissolution and Handling of 3-(3-amino-1H-pyrazol-5-yl)phenol in DMSO for In Vitro Cell Culture Assays

Introduction & Mechanistic Context

The compound 3-(3-amino-1H-pyrazol-5-yl)phenol is a highly versatile pharmacophore frequently utilized in the structural design of potent kinase inhibitors (e.g., targeting CDKs, MST3, and AXL)[1][2]. Due to its planar aromatic ring system and its capacity for strong intermolecular hydrogen bonding via the amino and phenol groups, this compound exhibits high lattice energy and inherently poor aqueous solubility.

To utilize this compound in in vitro cell culture assays, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. DMSO is a polar, aprotic solvent; its highly polarized sulfinyl group acts as a potent hydrogen bond acceptor, disrupting the compound's intermolecular bonds, while its hydrophobic methyl groups solvate the aromatic core[3]. However, improper dissolution techniques can lead to invisible micro-precipitation, inaccurate dosing, and severe solvent-induced cytotoxicity[4][5]. This application note provides a self-validating, mechanistic protocol for formulating stable DMSO stock solutions and safely dosing cell cultures.

Experimental Workflow

G Start 3-(3-amino-1H-pyrazol-5-yl)phenol (Solid Powder) Weigh Gravimetric Analysis (Analytical Balance) Start->Weigh Stock Primary Stock Solution (10 mM in 100% DMSO) Weigh->Stock Add Sterile DMSO Aliquot Aliquot & Store (-20°C, Dark) Stock->Aliquot Long-term storage Dilute Intermediate Dilution (Serial in 100% DMSO) Stock->Dilute Fresh prep Working Working Solution (Culture Media, <0.1% DMSO) Dilute->Working Aqueous Dilution Assay In Vitro Cell Culture Assay Working->Assay

Workflow for dissolving 3-(3-amino-1H-pyrazol-5-yl)phenol in DMSO for in vitro cell culture.

Materials & Reagents

  • Target Compound: 3-(3-amino-1H-pyrazol-5-yl)phenol (Solid powder, Molecular Weight: 175.19 g/mol ).

  • Solvent: Molecular Biology Grade DMSO (Sterile, >99.9% purity, anhydrous). Causality Note: DMSO is highly hygroscopic. Atmospheric water absorption will rapidly decrease the solvent's capacity to keep hydrophobic pyrazoles in solution[4].

  • Equipment: Calibrated analytical balance, sterile amber microcentrifuge tubes, bath sonicator, and a vortex mixer.

Step-by-Step Methodology

Phase 1: Preparation of the Primary Stock Solution (10 mM)
  • Gravimetric Analysis: Accurately weigh the required mass of 3-(3-amino-1H-pyrazol-5-yl)phenol using an analytical balance. Transfer the powder to a sterile amber microcentrifuge tube. Causality: Phenol derivatives are susceptible to photo-oxidation; amber tubes prevent light-induced degradation during storage[6].

  • Solvent Addition: Add the calculated volume of room-temperature, sterile 100% DMSO (See Table 1).

  • Dissolution & Sonication: Cap the tube tightly and vortex gently for 30 seconds. If the compound does not dissolve completely, place the tube in a bath sonicator for 2–5 minutes. Causality: Sonication provides acoustic cavitation, which breaks apart highly stable micro-crystals that standard vortexing cannot disrupt[3][4].

  • Aliquoting: Divide the 10 mM stock into 10–20 µL single-use aliquots and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce ambient moisture into the hygroscopic DMSO, leading to compound degradation and precipitation[4][6].

Phase 2: Preparation of the Working Solution (Cell Dosing)
  • Thawing: Remove a single aliquot from the freezer and allow it to equilibrate to room temperature before opening.

  • Serial Dilution in DMSO (Critical Step): Do not dilute the 10 mM stock directly into the culture media to reach your final nanomolar/micromolar concentration. Instead, perform serial dilutions in 100% DMSO to create an intermediate stock. Causality: Pipetting a highly concentrated DMSO stock directly into an aqueous medium causes a localized "solvent shock." The instantaneous drop in solvent polarity at the pipette tip forces the hydrophobic pyrazole to rapidly nucleate and precipitate before diffusion can occur[4][5].

  • Media Warming: Pre-warm the cell culture media to 37°C. Causality: DMSO is highly temperature-sensitive (freezing point ~19°C). Adding DMSO to cold media exacerbates precipitation[5].

  • Final Addition: Add the intermediate DMSO stock to the warmed media at a ratio of 1:1000 (yielding a 0.1% final DMSO concentration). Swirl immediately to ensure rapid diffusion.

Quantitative Data Summaries

Table 1: Mass-to-Volume Ratios for 10 mM Stock Solution (MW: 175.19 g/mol )

Desired Volume of 10 mM Stock Mass of 3-(3-amino-1H-pyrazol-5-yl)phenol Required
100 µL 0.175 mg
500 µL 0.876 mg
1.0 mL 1.752 mg

| 5.0 mL | 8.760 mg |

Table 2: Maximum Permissible Final DMSO Concentrations by Cell Type

Cell Culture Type Maximum DMSO % (v/v) Mechanistic Consequence of Exceeding Limit
Primary Cells (e.g., Hepatocytes, Neurons) ≤ 0.1% Rapid cytotoxicity, altered gene expression, and induction of apoptosis[3][4][7].
Immortalized Cell Lines (e.g., HepG2, HeLa) ≤ 0.5% Dissolution of the endomembrane system, Golgi stack disruption, and off-target assay interference[4][5][7].

| Robust Cancer Models (e.g., Caco-2) | ≤ 1.0% | Up to 20% loss in cell viability over 24 hours; severely compromises data integrity[7]. |

System Validation & Troubleshooting

To ensure the integrity of your assay, this protocol must operate as a self-validating system:

  • Validation Check 1 (Microscopic Inspection): After dosing the cells, inspect the culture plate under a phase-contrast microscope. If the solubility limit has been breached, the compound will appear as highly refractive, needle-like crystals resting on the cell monolayer[3]. If crystals are observed, the data point must be discarded.

  • Validation Check 2 (Vehicle Control): You must run a vehicle control containing the exact same final percentage of DMSO (without the compound) in parallel. If the vehicle control exhibits a >5% reduction in cell viability compared to untreated cells, the DMSO concentration is too toxic for that specific cell line, and the dilution scheme must be adjusted[4][6][7].

References

  • Protocol for Dissolving Compounds in DMSO for Biological Assays Source: BenchChem URL
  • Protocol for Dissolving Thymoquinone in DMSO for Cell Culture Applications Source: BenchChem URL
  • Any suggestions for treating DMSO soluble compound in cell culture?
  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use Source: LifeTein URL
  • DMSO usage in cell culture Source: Protocol Online URL
  • Source: NIH (PMC)
  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: bioRxiv URL

Sources

Application

Application Note: 3-(3-amino-1H-pyrazol-5-yl)phenol as a Privileged Scaffold in CDK Inhibitor Screening Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Area: High-Throughput Screening (HTS), Kinase Profiling, Oncology Drug Discovery Introduction & Mechanistic Rationale The dys...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Area: High-Throughput Screening (HTS), Kinase Profiling, Oncology Drug Discovery

Introduction & Mechanistic Rationale

The dysregulation of Cyclin-Dependent Kinases (CDKs) is a primary driver of uncontrolled cellular proliferation in various malignancies. In the pursuit of targeted oncology therapeutics, the 3-amino-1H-pyrazole core has emerged as a highly privileged pharmacophore, serving as the structural foundation for clinical-stage multi-CDK inhibitors such as AT7519 [2].

The specific fragment 3-(3-amino-1H-pyrazol-5-yl)phenol acts as a highly efficient adenine bioisostere. Mechanistically, it operates as an ATP-competitive inhibitor. The exocyclic amine at position 3 and the adjacent endocyclic pyrazole nitrogen form a critical bidentate hydrogen-bonding network with the backbone carbonyl and amide of the CDK hinge region (e.g., Leu83 in CDK2 or Val96 in CDK4) [1].

Causality in Scaffold Design: Why attach a phenol ring at the 5-position? While the aminopyrazole anchors the molecule to the hinge, the phenol moiety acts as a highly tunable vector. It projects outward into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif or toward the solvent-exposed region. The hydroxyl group on the phenol provides an additional hydrogen bond donor/acceptor site, which can be leveraged to optimize binding kinetics and dictate selectivity profiles across the kinome [3].

Assay Architecture & Screening Cascade

To validate the efficacy of 3-(3-amino-1H-pyrazol-5-yl)phenol derivatives, a self-validating, multi-tiered screening cascade is required. Relying on a single assay modality often leads to false positives due to compound interference (e.g., auto-fluorescence or aggregation). Therefore, we employ a primary enzymatic assay (ADP-Glo) followed by an orthogonal biophysical assay (TR-FRET) to confirm direct target engagement.

HTS_Workflow Compound 3-(3-amino-1H-pyrazol-5-yl)phenol Library Design Primary Primary Screen: ADP-Glo (Enzymatic Inhibition) Compound->Primary Secondary Orthogonal Screen: TR-FRET (Direct Binding/Kd) Primary->Secondary IC50 < 1 µM Selectivity Kinome Profiling (Off-target Assessment) Secondary->Selectivity Confirmed Binding Cellular Cellular Assays (Proliferation & Cell Cycle) Selectivity->Cellular High Selectivity

Multi-tiered screening workflow for validating 3-aminopyrazole-based CDK inhibitors.

Experimental Protocols

Protocol 1: Primary Enzymatic Screening via ADP-Glo™ Kinase Assay

Purpose: To quantify the inhibitory potency ( IC50​ ) of the pyrazole derivatives by measuring the depletion of ATP and subsequent generation of ADP. Causality of Assay Choice: The ADP-Glo assay is a homogeneous, luminescent method that avoids the safety hazards of radiometric ( 33P -ATP) assays. Because luminescence is measured, it is highly resistant to the auto-fluorescence often exhibited by phenol-containing aromatic compounds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 3-(3-amino-1H-pyrazol-5-yl)phenol derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

  • Kinase/Substrate Addition: Add 2 µL of the CDK/Cyclin complex (e.g., CDK2/Cyclin A) diluted in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 1 mM DTT). Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase hinge region.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL Retinoblastoma (Rb) protein fragment).

    • Critical Insight: The ATP concentration should be set near the apparent Km​ of the specific CDK isoform to maximize sensitivity for ATP-competitive pyrazole inhibitors.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step forcefully terminates the kinase reaction and depletes any unconsumed ATP, eliminating background noise.

  • Luminescence Generation: Add 8 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.

  • Detection & Validation: Read luminescence on a multi-mode plate reader. Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM AT7519 (positive control). A self-validating assay must yield a Z' > 0.5.

Protocol 2: Orthogonal Validation via TR-FRET Binding Assay

Purpose: To confirm that the enzymatic inhibition observed in Protocol 1 is due to direct binding to the CDK active site, effectively ruling out luciferase inhibitors or assay artifacts. Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-emission half-life fluorophore (Europium). By introducing a microsecond delay before reading the emission, all short-lived background fluorescence from the pyrazole-phenol compound library decays, ensuring absolute signal integrity.

Step-by-Step Methodology:

  • Tracer Selection: Utilize a fluorescently labeled ATP-competitive kinase tracer known to bind CDKs (e.g., Kinase Tracer 236).

  • Reagent Assembly: In a 384-well black plate, combine 5 µL of GST-tagged CDK2 (5 nM final), 5 µL of LanthaScreen™ Eu-anti-GST antibody (2 nM final), and 5 µL of Kinase Tracer (10 nM final).

  • Compound Addition: Pin-transfer 150 nL of the pyrazole derivative into the assay wells.

  • Equilibration: Incubate the plate in the dark for 60 minutes at room temperature. Causality: The pyrazole derivative and the Kinase Tracer will compete for the ATP-binding pocket. If the pyrazole binds successfully, it displaces the tracer, disrupting the FRET signal.

  • Detection: Excite the plate at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) after a 100 µs delay.

  • Data Processing: Calculate the Emission Ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to derive the dissociation constant ( Kd​ ).

Data Presentation & Pathway Impact

When optimizing the 3-(3-amino-1H-pyrazol-5-yl)phenol scaffold, structural modifications on the phenol ring will dramatically shift the selectivity profile across the CDK family. Below is a representative data structure for evaluating hit compounds.

Table 1: Representative Quantitative Profiling of Pyrazole-Phenol Derivatives

Compound IDModification on Phenol RingCDK2 IC50​ (nM)CDK4 IC50​ (nM)CDK9 IC50​ (nM)TR-FRET Kd​ (nM)Assay Z'-Factor
Scaffold Core None (Unsubstituted)145 ± 12890 ± 45210 ± 18160 ± 150.72
Analog A 4-Fluoro42 ± 5310 ± 2285 ± 855 ± 60.78
Analog B 2-Methoxy890 ± 60>50001200 ± 95950 ± 800.69
AT7519 (Ref) Multi-CDK Control [2]47 ± 4100 ± 10<1050 ± 50.81

Note: The addition of a small, electron-withdrawing fluorine atom (Analog A) typically enhances hydrophobic packing within the ATP pocket, drastically improving potency. Conversely, bulky ortho-substitutions (Analog B) cause steric clashes with the DFG motif, ablating activity.

Systemic Impact: The CDK-Rb-E2F Axis

Successful inhibition of CDKs by the 3-aminopyrazole scaffold halts the cell cycle by preventing the phosphorylation of the Retinoblastoma (Rb) protein, thereby trapping the E2F transcription factor in an inactive complex.

CDK_Pathway Mitogen Mitogenic Signals Cyclin Cyclin D/E Expression Mitogen->Cyclin CDK CDK4/6 & CDK2 Activation Cyclin->CDK Rb Rb Phosphorylation CDK->Rb E2F E2F Release & S-Phase Rb->E2F Inhibitor 3-aminopyrazole Scaffold (ATP-Competitive) Inhibitor->CDK Blocks ATP Pocket

CDK-Rb-E2F signaling pathway and targeted inhibition by the 3-aminopyrazole scaffold.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022. URL:[Link]

  • Fragment-Based Discovery of the Pyrazole-3-carboxamide AT7519, a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 2008. URL:[Link]

  • 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 2008. URL:[Link]

Method

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 3-(3-amino-1H-pyrazol-5-yl)phenol

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals. Introduction & Physicochemical Profiling The quantification of highly polar, amphoteric intermediates such as 3-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Introduction & Physicochemical Profiling

The quantification of highly polar, amphoteric intermediates such as 3-(3-amino-1H-pyrazol-5-yl)phenol presents a unique chromatographic challenge. This molecule features three distinct ionizable moieties: a basic primary amine, an amphoteric pyrazole ring, and an acidic phenolic hydroxyl group.

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires precise control over the analyte's ionization state. Failure to control the mobile phase pH leads to poor retention, severe peak tailing due to secondary interactions with residual silanols, and irreproducible retention times. This application note details a mechanistically driven method development strategy and a self-validating protocol compliant with the [1].

Workflow A 1. Physicochemical Profiling (pKa & LogP) B 2. Stationary Phase Selection (Base-Deactivated C18) A->B C 3. Mobile Phase Optimization (pH 6.8 Buffer) B->C D 4. Gradient Tuning & Peak Symmetry C->D E 5. ICH Q2(R2) Method Validation D->E

Fig 1. Sequential workflow for HPLC method development and validation.

Method Development Rationale: The Causality of Choice

Mobile Phase & pH Strategy

The fundamental principle of retaining ionizable compounds in RP-HPLC is to keep the analyte in its neutral (unionized) state, maximizing its hydrophobicity.

  • Low pH (< 4.0): The primary amine and pyrazole nitrogens are fully protonated, rendering the molecule highly polar. Using standard 0.1% Formic Acid or TFA results in the analyte eluting near the void volume ( t0​ ).

  • High pH (> 9.5): The phenolic hydroxyl group deprotonates to form a phenolate anion, again drastically reducing retention.

  • Neutral pH (6.5 - 7.5): The amine is a free base and the phenol remains protonated. The molecule is electrically neutral, maximizing interactions with the C18 stationary phase.

To achieve this, a 10 mM Ammonium Acetate buffer (pH 6.8) was selected. Ammonium acetate provides excellent buffering capacity at this range and is highly soluble in organic modifiers. Furthermore, as noted in the [2], the dynamic pH shift of ammonium acetate in acetonitrile ensures the analyte remains neutral throughout the gradient elution.

Equilibria Low pH < 4.0 Protonated Amine (+) Poor RP Retention Mid pH 6.5 - 7.5 Neutral Species (0) Optimal RP Retention Low->Mid pH Shift High pH > 9.5 Deprotonated Phenol (-) Poor RP Retention Mid->High pH Shift

Fig 2. Effect of mobile phase pH on the ionization state and retention of the analyte.

Stationary Phase Selection

Because the method operates at a near-neutral pH, a column with high-purity, base-deactivated silica is mandatory to prevent peak tailing caused by unreacted, acidic silanols. Following the principles in the [3], an Ethylene Bridged Hybrid (BEH) C18 column was chosen. The hybrid particle technology resists dissolution at elevated pH and provides superior peak shape for basic/amphoteric compounds compared to traditional silica.

Experimental Protocol

Reagents & Materials
  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water (pH 6.8). Preparation: Weigh 0.77 g of LC-MS grade ammonium acetate, dissolve in 1000 mL water. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: Water / Acetonitrile (80:20, v/v).

Chromatographic Conditions
ParameterSetting / Specification
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm
Column Temperature 35 °C (Ensures reproducible mass transfer)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 254 nm (Optimal for conjugated pyrazole-phenol system)
Needle Wash Methanol / Water (50:50, v/v)

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.0 95 5 Initial
2.0 95 5 Isocratic hold (focuses polar analyte)
10.0 40 60 Linear gradient
12.0 10 90 Column wash
14.0 95 5 Re-equilibration

| 18.0 | 95 | 5 | End |

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(3-amino-1H-pyrazol-5-yl)phenol reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Methanol (to ensure complete solubilization of the phenol moiety), then make up to volume with Methanol.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Diluent (80:20 Water/Acetonitrile). Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

Self-Validating System Suitability Testing (SST)

Trustworthiness in analytical chemistry requires that every protocol acts as a self-validating system. Before analyzing unknown samples, the system must prove it is "fit-for-purpose" using the criteria below, adapted from [4].

SST Protocol: Inject the Working Standard (50 µg/mL) six consecutive times. Evaluate the chromatograms against the following strict acceptance criteria:

SST ParameterAcceptance CriteriaMechanistic Rationale
Retention Time ( tR​ ) ~ 6.5 min (± 0.2 min)Confirms correct mobile phase preparation and column equilibration.
Tailing Factor ( Tf​ ) 1.3Ensures secondary silanol interactions are successfully suppressed by the pH 6.8 buffer.
Theoretical Plates ( N ) 8,000Validates column efficiency and proper packing integrity.
Injection Precision %RSD of Peak Area 1.0%Verifies autosampler accuracy and baseline stability.

If any SST parameter fails, the analysis must be halted, the root cause investigated (e.g., buffer depletion, column voiding), and the system re-equilibrated.

ICH Q2(R2) Method Validation Summary

The developed method was subjected to rigorous validation to ensure reliability across the product lifecycle. The quantitative data is summarized below:

Validation ParameterMethodologyResultsAcceptance Criteria
Specificity Blank, Standard, and Sample injections overlaid.No interfering peaks at tR​ of analyte. Peak purity index > 0.999.No interference at retention time.
Linearity & Range 5 concentration levels (10 to 100 µg/mL). y=45213x+124 ; R2=0.9998 R2≥0.999
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (n=3 each).Mean Recovery: 99.4% - 101.2% 98.0% - 102.0%
Repeatability 6 replicate preparations of 100% test concentration.Area %RSD: 0.65% %RSD 2.0%
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD: 0.15 µg/mL (S/N 3:1)LOQ: 0.45 µg/mL (S/N 10:1)S/N 3 for LODS/N 10 for LOQ

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: The Properties of Liquid Chromatography Buffers in Acetonitrile−Water Mobile Phases That Influence HPLC Retention Source: Journal of Chromatography A / ResearchGate URL: [Link]

  • Title: Method Development: A Guide to Basics Source: Waters Corporation Help Center URL: [Link]

  • Title: The LC Handbook: Guide to LC Columns and Method Development Source: Agilent Technologies URL: [Link]

Application

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds Using 3-(3-amino-1H-pyrazol-5-yl)phenol

Introduction & Pharmacological Relevance The pyrazolo[1,5-a]pyrimidine scaffold is a privileged bicyclic system in medicinal chemistry, recognized for its profound ability to act as a bioisostere for purines. This struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged bicyclic system in medicinal chemistry, recognized for its profound ability to act as a bioisostere for purines. This structural mimicry allows derivatives to function as potent, ATP-competitive inhibitors of various oncogenic protein kinases, most notably Pim-1 and Flt-3[1].

The precursor 3-(3-amino-1H-pyrazol-5-yl)phenol is particularly valuable in drug design. By utilizing this specific building block, chemists can install a 3-hydroxyphenyl group at the C-2 position of the resulting pyrazolo[1,5-a]pyrimidine core. This phenolic hydroxyl acts as a critical hydrogen-bond donor/acceptor, frequently engaging with the hinge region of kinase active sites to anchor the molecule and enhance target selectivity.

Mechanistic Rationale & Chemoselectivity

The most versatile and scalable method for synthesizing pyrazolo[1,5-a]pyrimidines is the cyclocondensation of 3-aminopyrazoles with 1,3-dielectrophilic compounds (such as β -diketones or β -ketoesters)[2].

Causality in Reaction Design:

  • Chemoselectivity: The starting material contains three potential nucleophiles: the exocyclic primary amine, the endocyclic pyrazole nitrogens, and the phenolic oxygen. Under mildly acidic conditions (glacial acetic acid), the phenol remains protonated and neutral, rendering it non-competitive. The exocyclic primary amine, being the most kinetically accessible and nucleophilic nitrogen, initiates the reaction.

  • Regioselectivity: When using an asymmetrical 1,3-dielectrophile like ethyl acetoacetate, the exocyclic amine selectively attacks the more electrophilic ketone carbonyl to form an enamine intermediate. Subsequently, the endocyclic pyrazole nitrogen (N2) undergoes an intramolecular nucleophilic attack on the less reactive ester carbonyl. This specific sequence dictates the final substitution pattern, yielding the 7-hydroxy-5-methyl isomer rather than the 5-hydroxy-7-methyl counterpart[3].

  • Role of Glacial Acetic Acid: Acetic acid serves a dual purpose. As a solvent, it dissolves both the polar pyrazole and the lipophilic dielectrophile. As a mild acid catalyst, it protonates the carbonyl oxygens of the dielectrophile, lowering the LUMO energy and facilitating the initial nucleophilic attack by the weakly nucleophilic aminopyrazole[3].

Biological Pathway Visualization

Pathway Drug Pyrazolo[1,5-a]pyrimidine (Pim-1 Inhibitor) Pim1 Pim-1 Kinase (Constitutively Active) Drug->Pim1 Competitive Inhibition BAD BAD Protein (Pro-apoptotic) Pim1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BAD->Bcl2 Inhibits Survival Cancer Cell Survival & Proliferation Bcl2->Survival Promotes

Figure 1: Mechanism of action for pyrazolo[1,5-a]pyrimidine-derived Pim-1 kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of 2-(3-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

This protocol utilizes a symmetrical β -diketone (acetylacetone) to form a dimethyl-substituted core.

Reagents:

  • 3-(3-amino-1H-pyrazol-5-yl)phenol: 1.00 g (5.71 mmol, 1.0 equiv)

  • Acetylacetone (2,4-pentanedione): 0.63 g (6.28 mmol, 1.1 equiv)

  • Glacial Acetic Acid: 15 mL

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-(3-amino-1H-pyrazol-5-yl)phenol in 15 mL of glacial acetic acid.

  • Addition: Add acetylacetone dropwise to the stirring suspension at room temperature. The mixture will gradually become homogeneous as the enamine intermediate forms.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 118 °C) using an oil bath. Maintain reflux for 4 to 6 hours[2].

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). Expert Insight: The starting aminopyrazole is highly polar and will sit low on the TLC plate. As the primary amine is consumed and the lipophilic pyrimidine ring forms, the product will appear as a distinct, significantly less polar spot (higher Rf​ ) that is intensely UV-active.

  • Precipitation: Once TLC indicates complete consumption of the starting material, remove the flask from heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 50 mL of ice-cold distilled water under vigorous stirring. The sudden shift in solvent polarity forces the hydrophobic pyrazolo[1,5-a]pyrimidine to precipitate, while unreacted acetylacetone and acetic acid remain in the aqueous phase.

  • Isolation & Purification: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (3 x 15 mL) to remove residual acid. Recrystallize the crude solid from hot ethanol to afford the pure product as an off-white to pale yellow solid.

Protocol B: Synthesis of 7-hydroxy-2-(3-hydroxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

This protocol utilizes an asymmetrical β -ketoester (ethyl acetoacetate) to yield a regioselective 7-hydroxy derivative.

Reagents:

  • 3-(3-amino-1H-pyrazol-5-yl)phenol: 1.00 g (5.71 mmol, 1.0 equiv)

  • Ethyl acetoacetate: 0.82 g (6.28 mmol, 1.1 equiv)

  • Glacial Acetic Acid: 15 mL

Step-by-Step Methodology:

  • Follow Steps 1 and 2 from Protocol A, substituting acetylacetone with ethyl acetoacetate[3].

  • Cyclocondensation: Heat to reflux for 6 hours. The ring closure involving the ester group is slightly slower than a ketone, requiring an extended reflux time to ensure complete intramolecular cyclization and elimination of ethanol.

  • Workup: Cool the mixture and pour into ice-cold water. The 7-hydroxy derivative (which exists in tautomeric equilibrium with its lactam form) will precipitate.

  • Purification: Filter and wash thoroughly with water. Recrystallize from an Ethanol/Water mixture (8:2) to yield the pure regioselective product.

Workflow Visualization

Workflow Step1 3-(3-amino-1H-pyrazol -5-yl)phenol Step2 Add 1,3-Dielectrophile (e.g., Acetylacetone) Step1->Step2 Step3 Reflux in Glacial Acetic Acid (4-6h) Step2->Step3 Step4 Cool & Precipitate (Water Addition) Step3->Step4 Step5 Filter & Recrystallize (Ethanol) Step4->Step5 Step6 Pure Pyrazolo[1,5-a] pyrimidine Step5->Step6

Figure 2: Standard experimental workflow for the cyclocondensation of 3-aminopyrazoles.

Quantitative Data & Reaction Parameters

The following table summarizes the expected reaction parameters, yields, and regioselectivity outcomes based on the dielectrophile utilized.

Protocol1,3-DielectrophileSolventTempTimeExpected YieldRegioselectivity
A Acetylacetone (Symmetrical)Glacial AcOH118 °C4–6 h82–88%N/A (Symmetrical 5,7-dimethyl)
B Ethyl Acetoacetate (Asymmetrical)Glacial AcOH118 °C6 h75–80%>95% (7-hydroxy-5-methyl isomer)

References

  • Title : Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 3-Amino-5-methylpyrazole Source : BenchChem URL : 2

  • Title : Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source : NIH (PubMed Central) URL : 1

  • Title : synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate Source : BenchChem URL : 3

Sources

Method

Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 3-(3-amino-1H-pyrazol-5-yl)phenol Derivatives

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals. Document Type: Application Note & Standard Operating Protocol (SOP) Executive Summary & Structural Challenges The struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Structural Challenges

The structural characterization of 3-(3-amino-1H-pyrazol-5-yl)phenol derivatives presents a unique triad of analytical challenges for NMR spectroscopy:

  • Annular Tautomerism: The pyrazole ring undergoes rapid prototropic tautomerism between the 1H and 2H forms, which can average NMR signals and obscure regiochemistry[1].

  • Multiple Exchangeable Protons: The molecule contains three distinct labile proton environments (phenol -OH, pyrazole -NH, and amino -NH2) that are highly susceptible to chemical exchange.

  • Quaternary Carbon Assignment: The heteroaromatic core is rich in quaternary carbons (C3, C5, and the phenol C-OH) that lack direct proton attachments, rendering standard 1D 1 H and 1D 13C NMR insufficient for definitive structural proof.

As an application scientist, I designed this guide to move beyond basic spectral acquisition. The protocols detailed below form a self-validating system where solvent causality, chemical exchange manipulation, and 2D NMR connectivity independently verify the structural assignment.

Mechanistic Grounding: Tautomerism and Solvent Causality

The most critical decision in characterizing aminopyrazoles is solvent selection. While deuterated chloroform (CDCl 3​ ) or methanol (CD 3​ OD) might offer adequate solubility, they fail structurally. In protic or weakly interacting solvents, the pyrazole -NH proton exchanges rapidly between N1 and N2, causing the C3 and C5 signals to broaden or collapse into an averaged resonance.

The Causality of DMSO-d 6​ : We mandate the use of DMSO-d 6​ . DMSO is a strong hydrogen-bond acceptor. It forms robust intermolecular hydrogen bonds with the -OH, -NH, and -NH 2​ protons. This interaction acts as a kinetic brake, slowing the chemical exchange rate well below the NMR timescale. Consequently, tautomeric averaging is suppressed, and the labile protons appear as distinct, quantifiable signals[2].

TautomericDynamics TautA 3-Amino Tautomer (NH at N1) Fast Protic Solvent (Fast Exchange) TautA->Fast Averaged NMR Slow DMSO-d6 (Slow Exchange) TautA->Slow Distinct NMR TautB 5-Amino Tautomer (NH at N2) TautB->Fast TautB->Slow

Fig 1: Solvent-dependent tautomeric exchange dynamics in pyrazoles.

Quantitative Reference Data

To establish a baseline for your assignments, Table 1 summarizes the expected chemical shift ranges for 3-(3-amino-1H-pyrazol-5-yl)phenol derivatives in DMSO-d 6​ . Note the distinct separation of the three exchangeable proton environments, a direct result of the DMSO-d 6​ solvent effect[2].

Table 1: Benchmark 1 H and 13 C Chemical Shifts (DMSO-d 6​ , 298 K)

Structural ElementTypical 1 H Shift (ppm)Typical 13 C Shift (ppm)MultiplicityD 2​ O Exchange
Phenol -OH 9.50 – 10.50-s (broad)Yes
Pyrazole -NH 11.50 – 12.50-s (broad)Yes
Amino -NH 2​ 5.00 – 6.50-s (broad)Yes
Pyrazole C4-H 5.80 – 6.2090.0 – 95.0sNo
Phenol Ar-H 6.70 – 7.30115.0 – 130.0m / d / tNo
Pyrazole C3 (C-NH 2​ ) -150.0 – 155.0Quaternary-
Pyrazole C5 (C-Ar) -140.0 – 145.0Quaternary-
Phenol C-OH -155.0 – 160.0Quaternary-

Self-Validating Experimental Protocols

The following workflows are designed to cross-verify every structural claim. A 1D spectrum provides the inventory of atoms, but the 2D suite provides the architectural blueprint[3].

NMRWorkflow Prep Sample Prep in DMSO-d6 (Lock H-bonds) OneD 1D 1H & 13C NMR (Baseline Shifts) Prep->OneD D2O D2O Shake (Identify NH/OH/NH2) OneD->D2O HSQC 1H-13C HSQC (Direct C-H J-coupling) OneD->HSQC Validate Self-Validated Structural Assignment D2O->Validate HMBC 1H-13C HMBC (2-3 Bond Quaternary C) HSQC->HMBC NOESY NOESY / ROESY (Spatial Proximity) HMBC->NOESY NOESY->Validate

Fig 2: Self-validating 2D NMR workflow for aminopyrazole elucidation.

Protocol A: Sample Preparation and Labile Proton Identification

Objective: Isolate the carbon-bound framework from the heteroatom-bound protons.

  • Sample Dissolution: Dissolve 10–15 mg of the highly purified derivative in 0.6 mL of anhydrous DMSO-d 6​ (100.0 atom % D) to prevent water peak interference near 3.3 ppm.

  • 1D 1 H Acquisition: Acquire a standard 1D 1 H spectrum (minimum 16 scans, relaxation delay d1 = 2s). Identify the three broad singlets corresponding to -OH, -NH, and -NH 2​ .

  • The D 2​ O Shake (Validation Step): Add 10 µL of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum.

    • Causality: The labile protons (-OH, -NH, -NH 2​ ) will undergo isotopic exchange with deuterium and disappear from the spectrum. The remaining sharp singlet (~6.0 ppm) is unambiguously confirmed as the pyrazole C4-H.

Protocol B: 2D NMR Suite for Framework Connectivity

Objective: Map the quaternary carbons and definitively link the phenol ring to the pyrazole core.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence):

    • Setup: Optimize for 1JCH​ = 145 Hz.

    • Purpose: Correlate the pyrazole C4-H and the phenol aromatic protons to their directly attached carbons. This leaves the quaternary carbons (C3, C5, C-OH) isolated for the next step.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation):

    • Setup: Optimize for long-range coupling nJCH​ = 8 Hz.

    • Causality: The isolated pyrazole C4-H singlet acts as an intramolecular antenna. In the HMBC spectrum, C4-H will show strong 2-bond and 3-bond correlations to the pyrazole C3 and C5 quaternary carbons[3]. Furthermore, the ortho-protons of the phenol ring will show a 3-bond correlation across the C-C bridge to the pyrazole C5 carbon, definitively proving the regiochemistry of the substitution.

  • NOESY / ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Setup: Mixing time ( τm​ ) of 400–600 ms.

    • Purpose: To determine the dominant tautomer in solution. Look for through-space correlations between the pyrazole -NH proton and the adjacent phenol ortho-protons. If a strong NOE is observed, the -NH is at the N1 position (proximal to the phenol ring). If the NOE is primarily between the -NH 2​ protons and C4-H, it validates the spatial geometry of the amino group.

Data Interpretation & The Self-Validating Loop

To ensure rigorous scientific integrity, your final assignment must close the logical loop.

  • Did the HMBC confirm the tautomer? While HMBC shows through-bond connectivity, the chemical shifts of C3 and C5 are highly sensitive to which nitrogen is protonated. In the predominant 1H-pyrazole tautomer, the carbon adjacent to the protonated nitrogen typically resonates further upfield than the carbon adjacent to the imine-like nitrogen[3].

  • Advanced Troubleshooting: If the pyrazole core signals remain broad even in DMSO-d 6​ , it indicates that the tautomeric exchange is still occurring at an intermediate rate relative to the NMR timescale. In this scenario, conduct Variable Temperature (VT) NMR. Lowering the probe temperature to 273 K (or lower, if using a solvent blend) will freeze the tautomeric equilibrium, resolving the broad humps into sharp, assignable peaks for a single dominant tautomer[1]. Alternatively, 15 N NMR or 1 H- 15 N HMBC can be utilized to directly observe the protonated vs. unprotonated nitrogen atoms[4].

References

  • Title: Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives Source: nih.gov (PMC) URL:[Link]

  • Title: Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols Source: clockss.org URL: [Link]

  • Title: A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles Source: researchgate.net URL:[Link]

Sources

Application

Application Note: Cellular Uptake and Permeability Profiling of 3-(3-amino-1H-pyrazol-5-yl)phenol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Fragment-Based Drug Discovery (FBDD), Lead Optimization, ADME Profiling. Introduction & Mechanistic Rationale In Fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Fragment-Based Drug Discovery (FBDD), Lead Optimization, ADME Profiling.

Introduction & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), small polar fragments such as 3-(3-amino-1H-pyrazol-5-yl)phenol (3-APP) present unique pharmacokinetic challenges. With a low molecular weight (175.19 g/mol ) but a high density of hydrogen bond donors (HBDs) and acceptors (HBAs) on its pyrazole and phenol moieties, 3-APP exhibits a high polar surface area (PSA) relative to its size. This dense polarity creates a hydration shell in aqueous environments that can severely restrict passive membrane permeation.

To accurately predict the cellular bioavailability of such fragments, a single assay is insufficient. Relying solely on artificial membranes or biochemical assays often yields incomplete data due to the distinct transport mechanisms at play in living cells. As a result, a tiered experimental approach is required to deconvolute passive diffusion, active transport, and true intracellular accumulation.

The Tiered Permeability Workflow
  • Tier 1: PAMPA (Passive Diffusion): The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion[1]. Because it lacks active transporters and metabolizing enzymes, PAMPA provides a high-throughput, foundational baseline for the compound's intrinsic lipophilicity and structural permeability[1].

  • Tier 2: Caco-2 Bidirectional Assay (Active Transport & Efflux): While PAMPA evaluates passive entry, it cannot detect active efflux or carrier-mediated influx. The human colon carcinoma Caco-2 cell line differentiates into a polarized monolayer expressing intestinal transporters like P-glycoprotein (P-gp)[2]. This assay determines if 3-APP is actively imported or pumped out of the cell, yielding a critical Efflux Ratio (ER)[2].

  • Tier 3: LC-MS/MS Cellular Uptake (Intracellular Accumulation): Permeability coefficients ( Papp​ ) do not always correlate with steady-state intracellular concentrations due to non-specific binding, membrane partitioning, or organelle trapping[3]. A validated LC-MS/MS protocol directly quantifies the exact molarity of the fragment inside target disease cells, accounting for extra- and intracellular stability[3][4].

PermeabilityWorkflow Synth Compound Synthesis 3-(3-amino-1H-pyrazol-5-yl)phenol PAMPA Tier 1: PAMPA (Passive Diffusion) Synth->PAMPA High-Throughput Screen Caco2 Tier 2: Caco-2 Assay (Active & Efflux Transport) PAMPA->Caco2 Papp > 1.0 x 10^-6 cm/s Uptake Tier 3: LC-MS/MS (Intracellular Accumulation) Caco2->Uptake Favorable Efflux Ratio (< 2) Decision Lead Optimization (SAR / SPR) Uptake->Decision High Cellular Bioavailability

Diagram 1: Tiered permeability and cellular uptake workflow for small molecule fragments.

Experimental Protocols

The following self-validating protocols ensure high scientific integrity by incorporating strict quality control steps (e.g., TEER measurements, cold-temperature transport halting).

Protocol 1: High-Throughput PAMPA

Objective: Determine the passive apparent permeability ( Papp​ ) of 3-APP.

  • Membrane Preparation: Coat the porous filter of a 96-well acceptor plate with 5 µL of a 20% (w/v) dodecane/lecithin lipid solution to form the artificial lipid bilayer[1].

  • Donor Solution: Dissolve 3-APP in DMSO to a 10 mM stock. Dilute to a final concentration of 10 µM in PBS (pH 7.4), ensuring the final DMSO concentration remains 1% to prevent membrane disruption.

  • Assembly: Add 300 µL of the donor solution to the donor plate. Add 200 µL of fresh PBS (pH 7.4) to the acceptor plate. Assemble the "sandwich" and incubate at room temperature for 5 hours without agitation[1].

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, mix with a heavy-isotope internal standard, and analyze via LC-MS/MS.

  • Calculation: Calculate Papp​ using the standard steady-state diffusion equation.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: Assess active transport and P-glycoprotein (P-gp) efflux ratio.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow full differentiation and polarization into an intestinal-like monolayer[2].

  • Integrity Check (Critical): Measure Transepithelial Electrical Resistance (TEER). Proceed with the assay only if TEER > 250 Ω⋅ cm² to ensure tight junction integrity[2].

  • Transport Assay:

    • Apical to Basolateral (A-B): Add 10 µM 3-APP to the apical chamber (pH 6.5). Add blank buffer (pH 7.4) to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 10 µM 3-APP to the basolateral chamber (pH 7.4). Add blank buffer (pH 6.5) to the apical chamber.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with equal volumes of fresh pre-warmed buffer.

  • Analysis: Quantify via LC-MS/MS. Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) . An ER > 2 indicates the compound is a substrate for active efflux transporters[5].

Protocol 3: Quantitative Cellular Uptake via LC-MS/MS

Objective: Measure the absolute intracellular concentration of 3-APP in target cells.

  • Cell Seeding: Seed target cells (e.g., HeLa or MDA-MB-231) in 6-well plates and grow to 80% confluence.

  • Incubation: Replace media with fresh media containing 10 µM 3-APP. Incubate at 37°C for predetermined time points (e.g., 1, 2, 4, 6 hours)[3].

  • Washing (Critical): Rapidly aspirate the media and wash the cells three times with ice-cold PBS (4°C). This strictly halts active transport mechanisms and removes extracellularly bound compound[3].

  • Lysis & Extraction: Add 500 µL of ice-cold extraction solvent (Methanol:Water, 80:20 v/v) containing an internal standard. Scrape the cells and transfer to a microcentrifuge tube.

  • Protein Precipitation: Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). Normalize the calculated molarity against total cell count or total protein concentration determined via a BCA assay[4].

Data Presentation

Table 1: Physicochemical Properties of 3-(3-amino-1H-pyrazol-5-yl)phenol

PropertyValueImpact on Permeability
Molecular Weight 175.19 g/mol Highly favorable for diffusion (Rule of 3 compliant).
H-Bond Donors (HBD) 4 (Phenol OH, Pyrazole NH, Amino NH₂)High; creates a strong hydration shell hindering passive entry.
H-Bond Acceptors (HBA) 3Moderate; contributes to polar surface area.
Calculated LogP (cLogP) ~0.8Low lipophilicity; suggests poor passive lipid bilayer crossing.

Table 2: Representative Permeability and Uptake Data for 3-APP

AssayMetricRepresentative ValueMechanistic Interpretation
PAMPA Papp​ 0.5×10−6 cm/sPoor passive permeability due to high HBD count.
Caco-2 Papp​ (A-B) 1.2×10−6 cm/sModerate permeability; suggests potential carrier-mediated influx.
Caco-2 Efflux Ratio (ER)1.5ER < 2 indicates 3-APP is not a significant P-gp efflux substrate.
LC-MS/MS Intracellular Conc.2.4 pmol / 106 cellsModerate cellular bioavailability; sufficient for highly potent targets.

Cellular Transport Mechanisms

Understanding the specific pathway a fragment takes into the cell dictates the lead optimization strategy. If passive diffusion is low (as seen in PAMPA) but Caco-2 shows higher uptake, the compound may be hijacking an influx transporter.

TransportMechanisms Extracellular Extracellular Space (Donor Compartment) Membrane Lipid Bilayer / Apical Membrane Extracellular->Membrane Passive Diffusion Extracellular->Membrane Carrier-Mediated Influx Membrane->Extracellular Intracellular Intracellular Space (Acceptor / Cytosol) Membrane->Intracellular Intracellular->Membrane Efflux (e.g., P-gp)

Diagram 2: Cellular transport mechanisms dictating intracellular fragment accumulation.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.

  • Fortuna, A., Alves, G., & Falcão, A. (2007). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate.

  • Teuscher, K. B., Zhang, M., & Ji, H. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 157-169.

Sources

Method

Application Note: Step-by-Step Laboratory Synthesis of 3-(3-Amino-1H-pyrazol-5-yl)phenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and process optimization.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and process optimization.

Strategic Overview & Rationale

3-Amino-1H-pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as pharmacophores in the design of potent kinase inhibitors and anti-inflammatory agents [3]. The synthesis of the specific target, 3-(3-amino-1H-pyrazol-5-yl)phenol , requires a highly regioselective approach that tolerates both the nucleophilic primary amine and the acidic phenolic hydroxyl group.

To achieve high purity and yield, this protocol employs a three-step linear sequence. Rather than attempting a direct condensation with an unprotected phenol—which often leads to poor atom economy and complex purification due to competitive phenoxide alkylation—we utilize a methoxy-protected intermediate. The route relies on the robust Claisen condensation of an ester with acetonitrile [1], followed by a Knorr-type cyclocondensation with hydrazine [2], and concludes with a controlled cryogenic demethylation.

Workflow A Ethyl 3-methoxybenzoate + Acetonitrile B 3-(3-methoxyphenyl) -3-oxopropanenitrile A->B NaH, THF Reflux, 12h C 3-(3-methoxyphenyl) -1H-pyrazol-5-amine B->C N2H4·H2O, EtOH Reflux, 5h D 3-(3-amino-1H-pyrazol -5-yl)phenol C->D BBr3, DCM -78°C to RT, 12h

Synthetic workflow for 3-(3-amino-1H-pyrazol-5-yl)phenol via a three-step linear sequence.

Mechanistic Insights: The Cyclocondensation Step

The core of this synthesis is the formation of the pyrazole ring. The reaction between a β -ketonitrile (a 1,3-dielectrophile) and hydrazine (a binucleophile) is kinetically driven by the α -effect of hydrazine. The initial attack occurs at the highly electrophilic ketone carbonyl, forming an unstable hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the terminal hydrazone nitrogen onto the nitrile carbon forces ring closure. Rapid tautomerization and proton transfer yield the thermodynamically stable aromatic 3-amino-5-arylpyrazole system [2].

Mechanism N1 β-Ketonitrile (Dielectrophile) N3 Hydrazone Intermediate N1->N3 Condensation (-H2O) N2 Hydrazine (Binucleophile) N2->N3 Condensation (-H2O) N4 Intramolecular Cyclization N3->N4 Nucleophilic Attack on Nitrile N5 Aromatization N4->N5 Proton Transfer N6 3-Amino-5-arylpyrazole N5->N6 Tautomerization

Mechanistic pathway of the cyclocondensation between β-ketonitriles and hydrazine.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for each step, providing a baseline for process scale-up and yield tracking.

StepTarget Intermediate / ProductKey ReagentsTempTimeExpected YieldPurity (LC-MS)
1 3-(3-methoxyphenyl)-3-oxopropanenitrileEthyl 3-methoxybenzoate, CH 3​ CN, NaH65 °C12 h75–85%> 90%
2 3-(3-methoxyphenyl)-1H-pyrazol-5-amineHydrazine hydrate, EtOH, AcOH (cat.)78 °C5 h80–90%> 95%
3 3-(3-amino-1H-pyrazol-5-yl)phenolBBr 3​ (1M in DCM), DCM-78 °C RT12 h60–70%> 98%

Detailed Experimental Protocols

Note: All procedures must be conducted in a properly ventilated fume hood. Boron tribromide is highly corrosive and reacts violently with water.

Step 1: Synthesis of 3-(3-methoxyphenyl)-3-oxopropanenitrile

Objective: Form the β -ketonitrile precursor via a base-promoted Claisen-type cross-condensation [1].

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge with argon.

  • Base Suspension: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq, 80 mmol) and wash twice with anhydrous hexanes to remove the mineral oil. Suspend the washed NaH in anhydrous THF (100 mL) and heat to a gentle reflux (65 °C).

  • Reagent Addition: In the dropping funnel, prepare a solution of Ethyl 3-methoxybenzoate (1.0 eq, 40 mmol) and anhydrous Acetonitrile (1.5 eq, 60 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the refluxing NaH suspension over 1 hour.

    • Causality: Adding the ester and nitrile mixture dropwise to an excess of refluxing base minimizes the self-condensation of acetonitrile and drives the cross-condensation forward.

  • Reaction: Maintain reflux for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The product is highly UV active (254 nm).

  • Workup: Cool the mixture to 0 °C. Quench very carefully with cold water (50 mL). Acidify the aqueous layer to pH 3–4 using 1M HCl to protonate the enolate. Extract with EtOAc (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to afford the β -ketonitrile as a pale yellow solid.

Step 2: Synthesis of 3-(3-methoxyphenyl)-1H-pyrazol-5-amine

Objective: Construct the pyrazole core via cyclocondensation [2].

  • Preparation: Dissolve 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 eq, 30 mmol) in absolute ethanol (80 mL) in a 250 mL round-bottom flask.

  • Catalysis: Add glacial acetic acid (0.1 eq, 3 mmol).

    • Causality: A catalytic amount of acid gently activates the ketone carbonyl for nucleophilic attack without fully protonating the hydrazine, which would render it non-nucleophilic.

  • Condensation: Add Hydrazine hydrate (80% aqueous solution, 1.5 eq, 45 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78 °C) for 5 hours.

  • In-Process Control (IPC): Check reaction completion via LC-MS. Look for the disappearance of the starting material mass and the appearance of the target mass [M+H] + = 190.1. Alternatively, use IR spectroscopy to confirm the complete disappearance of the sharp nitrile stretch at ~2200 cm −1 .

  • Workup: Concentrate the mixture in vacuo to remove ethanol. Dilute the residue with water (50 mL) and extract with EtOAc (3 × 50 mL). Wash the organic layer with saturated NaHCO 3​ solution and brine. Dry over Na 2​ SO 4​ and concentrate.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield the pure aminopyrazole as an off-white crystalline solid.

Step 3: Synthesis of 3-(3-amino-1H-pyrazol-5-yl)phenol

Objective: Unmask the phenolic hydroxyl group via Lewis acid-mediated ether cleavage.

  • Preparation: Dissolve 3-(3-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq, 20 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotection: Add Boron tribromide (BBr 3​ , 1.0 M solution in DCM, 3.0 eq, 60 mmol) dropwise over 30 minutes.

    • Causality: BBr 3​ is a harsh Lewis acid. The reaction is highly exothermic. Slow addition at cryogenic temperatures is critical to prevent the destructive cleavage of the pyrazole ring and minimize the formation of intractable polymeric tars.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12 hours).

  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 9:1). Visualize using a FeCl 3​ stain, which will turn dark purple/blue in the presence of the newly formed free phenol.

  • Workup: Cool the flask back to 0 °C. Carefully quench the excess BBr 3​ by the dropwise addition of methanol (20 mL), followed by water (50 mL).

  • Extraction Strategy: Adjust the aqueous phase to pH ~7.0 using saturated NaHCO 3​ solution.

    • Causality: The target molecule is an amphoteric zwitterion (acidic phenol, basic pyrazole/amine). It is highly water-soluble at both low and high pH. Neutral pH is strictly required to force the compound into the organic phase. Extract using a highly polar solvent mixture, such as CHCl 3​ /Isopropanol (3:1 v/v) or EtOAc/THF (4:1 v/v) (3 × 100 mL).

  • Purification: Dry the combined organic layers over Na 2​ SO 4​ and concentrate. Purify the crude product via reverse-phase column chromatography (C18, gradient Water/Acetonitrile with 0.1% Formic Acid) to afford pure 3-(3-amino-1H-pyrazol-5-yl)phenol.

References

  • Aggarwal, R., & Kumar, S. (2018). Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. ACS Publications.[Link]

  • National Institutes of Health (NIH) / PMC. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing 3-(3-amino-1H-pyrazol-5-yl)phenol for Biological Assays

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols for overcoming the aqueous solubility challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols for overcoming the aqueous solubility challenges associated with 3-(3-amino-1H-pyrazol-5-yl)phenol in in vitro biological assays.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 3-(3-amino-1H-pyrazol-5-yl)phenol precipitate in my assay buffer despite dissolving perfectly in DMSO? A: This is a classic manifestation of kinetic versus thermodynamic solubility limits. The compound features a planar pyrazole ring, an amino group, and a phenol group. These structural elements engage in strong intermolecular hydrogen bonding and π-π stacking, creating a highly stable, rigid crystal lattice with high lattice energy[1][2]. While 100% DMSO effectively disrupts this lattice, diluting the stock into an aqueous buffer (like PBS or cell culture media) causes a rapid solvent shift. The water molecules cannot effectively solvate the rigid hydrophobic core, forcing the compound to aggregate and precipitate to minimize its exposed surface area[2].

Q2: Can I just increase the DMSO concentration to keep the compound dissolved? A: No. For most in vitro and cell-based biological assays, the final DMSO concentration must be strictly maintained below 1% (v/v)[3]. Exceeding this threshold frequently induces solvent-mediated cytotoxicity, alters cell membrane permeability, and can denature target proteins in biochemical assays, leading to false-positive or irreproducible results[4].

Q3: How does Hydroxypropyl-β-cyclodextrin (HP-β-CD) resolve this precipitation issue? A: HP-β-CD is a cyclic oligosaccharide that acts as a molecular "host." It features a hydrophilic exterior that interacts favorably with water, and a hydrophobic internal cavity[5]. The hydrophobic pyrazole-phenol core of your compound enters this cavity, forming a non-covalent host-guest inclusion complex. This effectively masks the hydrophobic regions from the aqueous environment, dramatically increasing apparent solubility without altering the compound's covalent structure or requiring toxic co-solvents[6].

Part 2: Experimental Workflows & Self-Validating Protocols

SolubilizationWorkflow Start Solid 3-(3-amino-1H-pyrazol-5-yl)phenol DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO Buffer Dilute into Aqueous Buffer (Final DMSO ≤ 1%) DMSO->Buffer Check Turbidimetry Check (Absorbance at 620 nm) Buffer->Check Clear Proceed to Biological Assay Check->Clear Clear Solution Precip Precipitation Detected Check->Precip Turbidity/Crystals HPBCD Apply HP-β-CD Complexation Precip->HPBCD HPBCD->Buffer Re-evaluate

Workflow for solubilizing 3-(3-amino-1H-pyrazol-5-yl)phenol with turbidimetric validation.

Protocol A: Optimized DMSO Stock & Kinetic Dilution (with Turbidimetric Validation)

Causality: We must empirically determine the maximum kinetic solubility limit in the specific assay buffer before running biological tests. Self-Validating System: Turbidimetry ensures we are testing dissolved molecules, not micro-suspensions that could skew assay readouts.

  • Stock Preparation: Weigh the solid 3-(3-amino-1H-pyrazol-5-yl)phenol and dissolve it in 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex vigorously until optically clear.

  • Serial Dilution: Create a dilution series of the compound in 100% DMSO (e.g., 10 mM, 3 mM, 1 mM, 0.3 mM).

  • Aqueous Spiking: Transfer 1 µL of each DMSO dilution into 99 µL of your aqueous assay buffer (pH 7.4) in a 96-well plate. This ensures a constant 1% final DMSO concentration across all test wells[3].

  • Incubation: Incubate the plate at 37°C for 2 hours to simulate the actual assay conditions[4].

  • Validation (Turbidimetry): Read the plate on a microplate reader at an absorbance of 620 nm. An increase in absorbance compared to a blank (1% DMSO in buffer) indicates kinetic precipitation[4]. The true kinetic solubility limit is the highest concentration that yields no increase in turbidity.

Protocol B: HP-β-CD Complexation for High-Concentration Assays

Causality: When the required assay concentration exceeds the kinetic solubility limit established in Protocol A, complexation is necessary to bypass the thermodynamic barrier. Self-Validating System: LC-MS quantification confirms the exact soluble dose, while vehicle controls rule out excipient-induced biological artifacts.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your standard assay buffer.

  • Complexation: While continuously vortexing the HP-β-CD solution, slowly add the 10 mM DMSO compound stock dropwise until the desired final concentration is reached (keeping final DMSO ≤ 1%).

  • Equilibration: Agitate the mixture on an orbital shaker at room temperature for 1–2 hours to allow the host-guest equilibrium to establish[5].

  • Validation (Solubility): Centrifuge the sample at 10,000 × g for 10 minutes to pellet any uncomplexed, precipitated drug. Analyze the supernatant via LC-MS or UV-Vis to verify the final dissolved concentration[3].

  • Validation (Biological): You must run a parallel vehicle control containing 10% HP-β-CD and 1% DMSO (without the pyrazole derivative) in your biological assay to confirm the cyclodextrin does not independently affect cell viability or enzyme activity[6].

ComplexationMechanism Drug Free Drug (Hydrophobic) Complex Host-Guest Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophilic Exterior) CD->Complex Host Molecule

Mechanistic pathway of HP-β-CD host-guest inclusion complexation for hydrophobic drugs.

Part 3: Quantitative Data & Strategy Comparison

Solubilization StrategyMax Recommended ConcentrationPrimary MechanismProsCons
DMSO Kinetic Dilution ≤ 1% (v/v) DMSOSolvent-mediated disruption of crystal latticeSimple, universally accepted for early screeningHigh risk of kinetic precipitation; DMSO cytotoxicity[3]
HP-β-CD Complexation 10–20% (w/v) HP-β-CDHost-guest encapsulation of hydrophobic moietiesDramatically increases aqueous solubility; biocompatible[6]May sequester lipophilic assay components; requires vehicle controls
pH Adjustment pH < 4 or pH > 9Ionization of amino or phenol groupsNo co-solvents requiredIncompatible with physiological in vitro assays (pH 7.4)

References

  • [1] Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem. URL:

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters. URL:

  • [3] ADME Solubility Assay. BioDuro-Global CRDMO. URL:

  • [4] Turbidimetric Solubility Assay. Evotec. URL:

  • [5] Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC - NIH. URL:

  • [2] Molecular Characteristics for Solid-State Limited Solubility. Journal of Medicinal Chemistry (ACS). URL:

  • [6] 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a Potential Therapeutic Agent for Breast Cancer. PMC - NIH. URL:

Sources

Optimization

Technical Support Center: Mitigating In Vitro Off-Target Toxicity of 3-(3-amino-1H-pyrazol-5-yl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the dual liabilities often encountered when developing 3-(3-amino-1H-pyrazol-5-yl)phenol d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the dual liabilities often encountered when developing 3-(3-amino-1H-pyrazol-5-yl)phenol derivatives: metabolic bioactivation and kinase promiscuity . This guide provides mechanistic insights, self-validating protocols, and structural optimization strategies to help you achieve high target selectivity and minimal cellular toxicity.

Section 1: Metabolic Bioactivation & Reactive Metabolites

Q: My target-negative control cell lines are showing delayed, dose-dependent cytotoxicity after 48 hours of compound exposure. What is causing this? A: This is a classic signature of metabolic bioactivation. The 3-aminopyrazole motif, particularly when coupled with an electron-rich phenol ring, is highly susceptible to cytochrome P450 (CYP)-mediated oxidation[1]. In cellular assays with metabolic competence (e.g., primary hepatocytes) or extended incubation times, the compound is oxidized into electrophilic reactive metabolites (RMs), such as quinone-imines or imine-methides[2]. These RMs covalently bind to nucleophilic residues (like cysteine or lysine) on cellular proteins, triggering idiosyncratic toxicity and cell death[1].

Q: How can I definitively prove that my compound is forming reactive metabolites in vitro? A: You must perform an in vitro Glutathione (GSH) Trapping Assay. GSH acts as a surrogate nucleophile, intercepting the electrophilic RMs before they can bind to cellular proteins. By detecting the resulting GSH-adducts via LC-MS/MS, you can confirm bioactivation and identify the structural hotspots responsible[1].

Protocol: Self-Validating GSH Trapping Assay in Human Liver Microsomes (HLM)

This protocol includes mandatory negative controls to ensure that any detected adducts are strictly CYP-dependent, creating a self-validating experimental loop.

  • Preparation : Prepare a 1 mL incubation mixture containing 1 mg/mL pooled Human Liver Microsomes (HLM), 100 mM potassium phosphate buffer (pH 7.4), and 5 mM Glutathione (GSH) or Glutathione Ethyl Ester (GSH-EE).

  • Compound Addition : Spike in the 3-(3-amino-1H-pyrazol-5-yl)phenol derivative to a final concentration of 10 µM (keep organic solvent <1% v/v).

  • Control Setup (Critical) :

    • Control A (-NADPH): Omit the NADPH regenerating system to rule out direct chemical reactivity of the parent compound.

    • Control B (-Test Compound): Omit the compound to establish the background matrix baseline.

  • Initiation : Start the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Incubation : Incubate at 37°C for 60 minutes in a shaking water bath.

  • Termination : Stop the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard. Vortex for 2 minutes.

  • Extraction & Analysis : Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant and analyze via LC-MS/MS, scanning for a neutral loss of 129 Da (characteristic of GSH adducts) and identifying [M + GSH - 2H] peaks[1].

Bioactivation Parent 3-(3-amino-1H-pyrazol-5-yl)phenol CYP CYP450 Oxidation (NADPH-dependent) Parent->CYP RM Electrophilic Reactive Metabolite (Quinone-imine) CYP->RM Bioactivation Toxicity Covalent Protein Binding (Cytotoxicity) RM->Toxicity In Cellular Assays GSH GSH Trapping Assay (Nucleophilic Interception) RM->GSH In HLM Assay Adduct GSH-Adduct Detection (LC-MS/MS) GSH->Adduct Validation

Fig 1. Pathway of CYP450-mediated bioactivation and experimental GSH trapping of reactive metabolites.

Section 2: Kinase Promiscuity & Hinge-Binding Off-Targets

Q: My GSH trapping assays are clean, but the compound still exhibits broad cytotoxicity across multiple cell lines. What is the alternative mechanism? A: If reactive metabolites are ruled out, the toxicity is likely driven by pharmacological off-target effects—specifically, kinase promiscuity. The 3-aminopyrazole core is a privileged, ATP-mimetic scaffold that forms highly stable hydrogen bonds with the hinge region of the kinase domain[3]. Without sufficient steric or electrostatic features to exploit specific binding pockets (e.g., the back pocket or solvent channel), the compound will indiscriminately inhibit essential off-target kinases (such as Src, AurA, or CDKs), leading to broad cytotoxicity[3][4].

Q: How do I systematically identify and engineer out this kinase promiscuity? A: You must transition from phenotypic cytotoxicity observations to targeted kinome profiling, followed by structure-based drug design (SBDD) to introduce selectivity filters[5].

Workflow: Kinome Profiling and Selectivity Optimization
  • Broad Kinome Screening : Submit the compound to a high-throughput binding assay (e.g., KINOMEscan) against a panel of >400 kinases at a single concentration (1 µM).

  • Selectivity Score (S-score) Calculation : Calculate the S(10) score, defined as the number of kinases bound with >90% inhibition divided by the total number of kinases tested. An S(10)>0.1 indicates high promiscuity.

  • Orthogonal Validation : For off-targets showing >90% inhibition, perform 10-point dose-response curves to determine true Kd​ or IC50​ values[4].

  • Structure-Guided Modification : Overlay the co-crystal structure of your compound (or a close analog) with the off-target kinases. Identify regions where your target kinase has unique features (e.g., a smaller gatekeeper residue) compared to the off-targets[5].

KinaseOptimization Start Observe Broad Cytotoxicity Assay Broad Kinome Profiling (400+ Kinase Panel) Start->Assay SAR Analyze S-score & Off-Targets Assay->SAR Mod1 Target Gatekeeper Residue (Add Steric Bulk) SAR->Mod1 If Target has small gatekeeper Mod2 Modify Solvent Channel Vector SAR->Mod2 To improve properties Validate Re-test in Target vs. Off-Target Cell Lines Mod1->Validate Mod2->Validate

Fig 2. Iterative workflow for diagnosing and mitigating kinase promiscuity via structural modification.

Section 3: Structural Optimization Strategies (Data Summary)

To simultaneously mitigate metabolic bioactivation and kinase promiscuity, specific structural modifications must be applied to the 3-(3-amino-1H-pyrazol-5-yl)phenol scaffold. The table below summarizes proven medicinal chemistry strategies and their quantitative impact on off-target metrics.

Structural Modification StrategyTarget RegionMechanistic RationaleExpected Quantitative Outcome
Aromatic Fluorination Phenol Ring (ortho/para to OH)Blocks CYP450-mediated oxidation sites by replacing hydrogen with a strong C-F bond, preventing quinone-imine formation.>80% reduction in GSH-adduct formation (LC-MS peak area)[1].
Etherification / Bioisosterism Phenol Hydroxyl (-OH)Converts the electron-donating phenol into an ether (e.g., -OCH3) or replaces it with a bioisostere, reducing electron density and bioactivation risk.Elimination of time-dependent CYP inhibition; improved microsomal half-life ( t1/2​>60 min)[2].
N-Alkylation Pyrazole Ring (N1 or N2)Restricts the tautomeric states of the pyrazole, altering the hinge-binding hydrogen bond donor/acceptor profile.10- to 50-fold drop in off-target kinase affinity (e.g., CDK2)[3].
Bulky Substitution C4 of PyrazoleIntroduces steric clash with large gatekeeper residues (e.g., methionine or phenylalanine) found in off-target kinases[5].Improvement of Selectivity Score ( S(10) ) from >0.15 to <0.05[4].

References

  • Srivastava, A., et al. "Identification and Mitigation of a Reactive Metabolite Liability Associated with Aminoimidazoles." Chemical Research in Toxicology, American Chemical Society, 2014.[Link]

  • "Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes." Chemical Research in Toxicology, American Chemical Society, 2015.[Link]

  • Huang, W., et al. "Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy." Journal of Medicinal Chemistry, American Chemical Society, 2019.[Link]

  • "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, Royal Society of Chemistry, 2025.[Link]

  • "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences, MDPI, 2023.[Link]

  • Brawn, R. A., et al. "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3." ACS Medicinal Chemistry Letters, American Chemical Society, 2020.[Link]

Sources

Troubleshooting

How to prevent oxidation of 3-(3-amino-1H-pyrazol-5-yl)phenol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the stability of bifunctional aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the stability of bifunctional aromatic compounds.

3-(3-amino-1H-pyrazol-5-yl)phenol is notoriously unstable during long-term storage and assay preparation. To successfully handle this compound, we must move beyond blindly following storage labels and understand the causality of its degradation. This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your compound.

Part 1: Mechanistic Overview (The "Why")

The instability of 3-(3-amino-1H-pyrazol-5-yl)phenol stems from the presence of two highly electron-rich, oxidation-prone moieties within the same molecule:

  • The Phenol Ring: The electron-donating hydroxyl group makes the aromatic ring highly reactive. In the presence of oxidizing agents or atmospheric oxygen, it loses an electron to form a phenoxy radical, which subsequently oxidizes into highly colored, reactive1[1].

  • The Aminopyrazole Ring: Heterocyclic primary amines are highly susceptible to N-radical formation. When oxidized, these radicals rapidly couple to generate 2[2].

When exposed to atmospheric oxygen, UV/visible light, or trace transition metals (like Cu²⁺ or Fe³⁺), these degradation pathways accelerate exponentially.

OxidationMechanisms cluster_triggers Oxidation Triggers Target 3-(3-amino-1H-pyrazol-5-yl)phenol (Intact Molecule) PhenoxyRadical Phenoxy Radical Intermediate Target->PhenoxyRadical Phenol Oxidation AmineRadical Aminopyrazole N-Radical Intermediate Target->AmineRadical Amine Oxidation O2 Dissolved Oxygen (O2) O2->Target Light UV/Visible Light Light->Target Metals Trace Metals (Cu2+, Fe3+) Metals->Target Base Alkaline pH (Deprotonation) Base->Target Quinones Quinone / Quinoneimine Derivatives PhenoxyRadical->Quinones Azo Azo Compounds & Colored Oligomers AmineRadical->Azo Degradation Irreversible Degradation (Dark Brown/Purple) Quinones->Degradation Azo->Degradation Prevention Prevention Strategies: Argon, -20°C, Amber Vials, Ascorbic Acid, EDTA Prevention->Target Stabilizes

Fig 1: Oxidation pathways of 3-(3-amino-1H-pyrazol-5-yl)phenol and prevention strategies.

Part 2: Troubleshooting Guides & FAQs

Q1: My solid 3-(3-amino-1H-pyrazol-5-yl)phenol powder has turned from off-white to dark brown/purple. What happened, and can I still use it?

  • Causality: The discoloration is a macroscopic visual indicator of oxidation. The dark purple/brown hues are characteristic of extended conjugated systems, specifically3[3].

  • Action: Do not use heavily discolored powder for sensitive biological assays or quantitative analytical chemistry. Quinones are highly reactive Michael acceptors that can covalently bind to assay proteins, introducing severe artifacts. Discard and use fresh material.

Q2: How can I prevent my compound from degrading in solution during HPLC analysis or biological assays?

  • Causality: Dissolved oxygen and trace metals in your solvents act as continuous oxidation catalysts.

  • Action: You must build a self-validating stabilization system. Sparge all solvents with an inert gas to displace dissolved O₂. Furthermore, add a sacrificial reducing agent like4[4] to your diluent. Ascorbic acid will scavenge oxygen and reactive radicals before they can attack your compound.

Q3: Does the pH of my storage buffer matter?

  • Causality: Absolutely. Alkaline conditions deprotonate the phenolic hydroxyl group to form a phenoxide anion. The phenoxide anion is significantly more electron-rich than the neutral phenol, drastically lowering its oxidation potential and making it highly vulnerable to rapid .

  • Action: Store aqueous stock solutions at a slightly acidic to neutral pH (pH 4.0 - 6.5) whenever compatible with your downstream applications.

Part 3: Quantitative Data & Formulations

Table 1: Summary of Storage Conditions & Expected Shelf Life
Storage StateTemperatureAtmosphereLight ExposureAdditivesExpected Shelf Life
Bulk Solid-20°C to -80°CArgon / NitrogenProtected (Amber)None> 12 months
Bulk Solid4°CAirUnprotectedNone< 1 month
Aqueous Stock-80°CArgon-spargedProtected (Amber)0.1% Ascorbic Acid3 - 6 months
Working SolutionRoom TempAirUnprotectedNone< 2 hours
Table 2: Recommended Stabilization Additives
AdditiveRoleOptimal ConcentrationMechanism of Action
Ascorbic Acid Antioxidant0.01% - 0.1% (w/v)Sacrificial reducing agent; preferentially scavenges oxygen and radicals.
Dithiothreitol (DTT) Antioxidant1 - 5 mMMaintains a reducing environment; prevents disulfide and azo formation.
EDTA Chelator0.1 - 0.5 mMSequesters trace transition metals (Cu²⁺, Fe³⁺) to prevent Fenton-like catalytic oxidation.

Part 4: Experimental Protocols

Protocol 1: Air-Free Handling and Storage of Bulk Solid
  • Step 1: Environment Setup. Perform all aliquoting inside a nitrogen-filled glovebox. If a glovebox is unavailable, use a Schlenk line to establish a strong counterflow of Argon over the compound bottle.

  • Step 2: Aliquoting. Transfer single-use amounts of the powder into pre-weighed, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure of the master batch to atmospheric moisture and oxygen.

  • Step 3: Purging & Sealing. Flush the headspace of each amber vial with Argon for 10 seconds. Immediately cap tightly and seal with Parafilm.

  • Step 4: Self-Validation. Include one "dummy" vial containing a known oxygen-sensitive indicator (e.g., a dilute resazurin/reducing agent mixture). If the indicator changes color during storage, your seals have failed, and the batch is compromised. Store all vials at -20°C or -80°C.

Protocol 2: Preparation of Stabilized Stock Solutions for Assays
  • Step 1: Solvent Deoxygenation. Sparge the chosen solvent (e.g., HPLC-grade water or buffer) with ultra-pure Argon for 30 minutes. Causality: Physical displacement of dissolved O₂ eliminates the primary electron acceptor required for degradation.

  • Step 2: Additive Integration. Add Ascorbic Acid (0.1% w/v) and EDTA (0.1 mM) to the sparged solvent and mix until completely dissolved.

  • Step 3: Compound Dissolution. Weigh the 3-(3-amino-1H-pyrazol-5-yl)phenol under a steady stream of Argon. Dissolve it into the stabilized solvent to reach your target concentration (e.g., 10 mM stock).

  • Step 4: Self-Validation. Before proceeding to your main biological assay, run a blank injection of the stabilized solvent, followed by a sample injection of your stock on an HPLC equipped with a UV/Vis detector. A stable baseline and a single sharp peak for the compound—without early-eluting degradation peaks—validates that your stabilization system is active and the compound is fully intact.

References

  • Benchchem -4[4]

  • Benchchem - 3[3]

  • JoVE - 1[1]

  • Chemistry Steps -

  • Semantic Scholar -2[2]

Sources

Optimization

Optimizing solvent gradients for 3-(3-amino-1H-pyrazol-5-yl)phenol purification via flash chromatography

Answering as a Senior Application Scientist. Welcome to the technical support guide for the purification of 3-(3-amino-1H-pyrazol-5-yl)phenol via flash chromatography.

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Author: BenchChem Technical Support Team. Date: April 2026

Answering as a Senior Application Scientist.

Welcome to the technical support guide for the purification of 3-(3-amino-1H-pyrazol-5-yl)phenol via flash chromatography. This resource is designed for researchers and drug development professionals to navigate the specific challenges associated with this polar, amphoteric molecule. This guide provides in-depth FAQs, troubleshooting advice, and detailed protocols to help you develop a robust and efficient purification method.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to establish a strong foundation for your purification strategy.

Q1: What chemical properties of 3-(3-amino-1H-pyrazol-5-yl)phenol make its purification challenging?

The purification of 3-(3-amino-1H-pyrazol-5-yl)phenol is complicated by its unique molecular structure, which imparts several key properties:

  • High Polarity: The presence of the phenol, amino, and pyrazole groups makes the molecule highly polar. This can lead to very strong retention on polar stationary phases like silica gel and poor retention on traditional reversed-phase (C18) media.[1]

  • Amphoteric Nature: The molecule possesses a basic amino group and an acidic phenolic group. On standard silica gel, which has acidic silanol groups (Si-OH), the basic amine can undergo strong acid-base interactions. This is a primary cause of significant peak tailing and potential sample loss on the column.[2][3]

  • Poor Solubility: The compound's polarity can result in poor solubility in the non-polar solvents typically used at the beginning of a normal-phase gradient (e.g., hexane or dichloromethane). This can complicate sample loading and lead to poor chromatography.[1][4]

Q2: Should I use normal-phase or reversed-phase flash chromatography for this compound?

Both normal-phase and reversed-phase chromatography are viable options, but each requires specific considerations.

  • Normal-Phase Chromatography (NPC): This is the most common approach. It uses a polar stationary phase (silica gel) and a non-polar mobile phase. Given the basicity of the target molecule, standard silica is likely to cause severe peak tailing.[5] To succeed, you will almost certainly need to either:

    • Add a basic modifier to your mobile phase (e.g., 0.5-1% triethylamine or ammonium hydroxide) to neutralize the acidic silica surface.[3]

    • Use an amine-functionalized silica column , which provides a "basic" surface to prevent unwanted interactions.[5]

  • Reversed-Phase Chromatography (RPC): This uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol). RPC is an excellent choice if your compound and its impurities have sufficient solubility in aqueous-organic mixtures.[6] For basic amines, separations are often improved by using a mobile phase with a high pH to keep the compound in its neutral, more retentive form.[5]

Recommendation: Start with normal-phase on standard silica, but immediately incorporate a basic modifier into your solvent system during TLC screening.

Q3: What are good starting solvent systems for TLC screening?

Because 3-(3-amino-1H-pyrazol-5-yl)phenol is very polar, traditional hexane/ethyl acetate systems are often ineffective. A stronger, more polar mobile phase system is required.[2]

  • Primary Recommendation: Dichloromethane (DCM) / Methanol (MeOH) . This system offers a wide polarity range suitable for many polar compounds.[2]

    • Start with a screening plate using 5% MeOH in DCM and another with 10% MeOH in DCM.

    • Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase to mitigate interactions with the silica.[3]

  • Alternative System: Ethyl Acetate (EtOAc) / Methanol (MeOH) . If DCM is not desired, this system can also be effective.

The goal of TLC screening is to find a solvent composition where your target compound has a Retardation Factor (Rf) between 0.2 and 0.4 .[4][7] This Rf range generally translates well to a manageable retention time in flash chromatography.

Q4: How do I translate my TLC results into an optimized flash chromatography gradient?

Modern flash chromatography systems have built-in software that can automatically generate a gradient from TLC data.[8][9] The general principle involves running at least two TLC plates with different solvent compositions to determine how the compound's retention changes with polarity.[9]

The relationship between Rf and column volumes (CV), a measure of solvent used, is inverse. A lower Rf on TLC means it will take more solvent (more CVs) to elute the compound from the column.

A simplified manual conversion for a linear gradient is as follows:

  • Initial % Strong Solvent: Start the gradient with a solvent composition that gives your target compound an Rf near 0.5 or higher (low retention).

  • Final % Strong Solvent: The end of your gradient should be a solvent composition that gives your target an Rf of ~0.1 or less (high retention).

  • Gradient Length: A standard gradient length is 10-15 column volumes (CV).[7]

For a more precise method, specialized software uses algorithms based on the relationship between Rf and the retention factor (k'), where k' = (1 - Rf) / Rf .[10]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: Severe Peak Tailing

Q: My compound is eluting as a broad, smeared peak with a long tail. Why is this happening and how can I get a sharp peak?

This is the most common issue for basic amines on silica gel.

Cause: The basic amino group on your pyrazole is strongly interacting with the acidic silanol groups on the surface of the silica stationary phase. This strong, non-specific binding prevents the compound from moving through the column in a tight band, causing it to "tail."[2][3]

Solutions:

  • Add a Competing Base (Most Common Fix): Add a small amount of a volatile base to your mobile phase. This base will interact with the active silanol sites, effectively "masking" them from your compound.

    • Protocol: Add 0.5-1% triethylamine (TEA) or a 7N ammonia solution in methanol to your strong solvent (e.g., methanol). Equilibrate the column with at least 3-5 column volumes of the initial mobile phase containing the additive before loading your sample.[3]

  • Change the Stationary Phase: If additives are not sufficient or desired, switch to a more inert or basic stationary phase.

    • Amine-functionalized Silica: This is an excellent choice as it provides a basic surface that repels basic compounds, leading to sharper peaks without mobile phase modifiers.[5]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying amines.[6]

  • Switch to Reversed-Phase: As mentioned in the FAQ, purifying the compound in a high-pH mobile phase on a C18 column will prevent the protonation of the amine, leading to better peak shape.[5]

Problem: Poor Resolution or Co-elution

Q: My target compound is eluting very close to an impurity. How can I improve the separation?

Cause: The selected mobile phase is not providing enough selectivity (differential retention) between your compound of interest and the impurity.

Solutions:

  • Flatten the Gradient: A shallower gradient provides more time for the separation to occur. If your compound elutes at 40% B solvent in a 10-90% gradient over 10 CV, try running a gradient from 25% to 55% B over 15 CV. This focuses the separating power of the gradient in the region where your compound elutes.[7]

  • Try an Isocratic Hold: If you know the approximate elution conditions from a scouting run, you can program the gradient to hold at a specific solvent percentage for several column volumes just before your compound elutes. This can often resolve closely eluting peaks.[11]

  • Change Solvent Selectivity: If flattening the gradient doesn't work, the solvent system itself may be the issue. The three main properties of solvents that affect selectivity are their polarity, dipole moment, and hydrogen bonding capability. Try switching one of the solvents in your mobile phase to one with different properties. For example, if you are using DCM/MeOH, try switching to an Ethyl Acetate/Ethanol system.

Problem: Compound is Stuck on the Column or Elutes with 100% Strong Solvent

Q: My compound won't elute from the silica column, even with a high percentage of methanol. What's wrong?

Cause: The compound is irreversibly bound to the silica, likely due to a very strong acid-base interaction or extremely high polarity.

Solutions:

  • Ensure Basic Modifier is Present: This problem often occurs when a basic modifier is omitted. The amine is protonated by the silica and binds ionically. Attempt to flush the column with a strong solvent mixture containing a higher concentration of base (e.g., 90:10:2 DCM/MeOH/NH₄OH).

  • Use a Stronger Mobile Phase: If DCM/MeOH isn't working, you may need an even more polar system. Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique that uses a polar stationary phase (like silica) with a reversed-phase type mobile phase (e.g., acetonitrile/water). Increasing the water content increases the elution strength.[6]

  • Dry Loading with a Scavenging Agent: Sometimes, highly acidic or basic impurities in the crude mixture can interfere. Using an ion-exchange sorbent during dry loading can help remove these problematic impurities before they enter the column.[3]

Problem: Peak Fronting or Splitting

Q: My peak is sharp at the back but broad at the front (fronting), or it's splitting into two peaks. What causes this?

Cause: This is typically caused by either sample overload or poor solubility of the sample in the mobile phase at the point of injection.[12]

Solutions:

  • Reduce Sample Load: You may be loading too much material for the column size. As a rule of thumb, for a reasonably easy separation (ΔRf > 0.2), you can load up to 1-5% of the silica mass. For difficult separations, this may need to be reduced to <0.5%.

  • Use the Dry Loading Technique: This is the most effective solution for solubility issues. By pre-adsorbing your compound onto silica (or another sorbent), it is introduced to the column as a fine powder in a distributed, low-concentration state. This prevents the sample from precipitating at the top of the column when the weak initial mobile phase hits it.[4][6] See Protocol 3 for the detailed procedure.

  • Change Injection Solvent: If performing a liquid load, ensure your sample is dissolved in the weakest possible solvent. Dissolving the sample in a strong solvent (like pure methanol) can cause it to spread out in a broad band at the top of the column, leading to poor peak shape.

Section 3: Key Protocols & Data

Protocol 1: Systematic TLC Method Development
  • Prepare Stock Solutions:

    • Crude Sample: Dissolve ~10 mg of your crude reaction mixture in 1 mL of a strong solvent (e.g., methanol or DMSO).

    • Mobile Phase A (Weak): Dichloromethane (DCM).

    • Mobile Phase B (Strong): 99:1 Methanol / Ammonium Hydroxide (28-30% aqueous solution).

  • Run Screening TLCs:

    • Spot your crude sample on two separate TLC plates.

    • Develop Plate 1 in 95:5 (v/v) DCM / Mobile Phase B .

    • Develop Plate 2 in 90:10 (v/v) DCM / Mobile Phase B .

  • Analyze Results:

    • Visualize the plates under UV light (254 nm).

    • Calculate the Rf value for your target compound in both systems.

    • The ideal system will place the target compound's Rf between 0.2 and 0.4. Adjust the ratio of DCM to Mobile Phase B as needed to achieve this.

Table 1: Properties of Recommended Solvents
SolventPolarity IndexRoleBoiling Point (°C)Key Considerations
Dichloromethane (DCM)3.1Weak Solvent (A)40Good for dissolving many organics.[2]
Ethyl Acetate (EtOAc)4.4Weak/Medium Solvent77Common workhorse solvent.[2]
Acetonitrile (ACN)5.8Medium Solvent82Useful in both normal and reversed-phase.
Methanol (MeOH)5.1Strong Solvent (B)65Excellent for eluting polar compounds.[2]
Water10.2Strong Solvent (RPC)100Used as the primary weak solvent in RPC.
Triethylamine (TEA)2.9Basic Modifier89Volatile base, easily removed.[2][3]
Ammonium HydroxideN/ABasic ModifierN/AOften used as a solution in MeOH.[3]
Protocol 2: Dry Loading Technique
  • Dissolve your crude sample (e.g., 500 mg) in a minimal amount of a suitable solvent (e.g., 5-10 mL of methanol).

  • Add an inert adsorbent. For a 500 mg sample, use about 1.5-2 g of silica gel (or Celite if the compound is unstable on silica).

  • Mix thoroughly to create a slurry.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully load this powder onto the top of your pre-equilibrated flash column.

  • Gently tap the column to settle the powder and add a thin layer of sand on top before beginning the elution.

Visualizations

Diagram 1: Method Development Workflow

G cluster_0 Phase 1: TLC Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Optimization & Execution TLC1 Run TLC with 5% MeOH/DCM + 1% NH4OH TLC2 Run TLC with 10% MeOH/DCM + 1% NH4OH Analyze Calculate Rf values. Is target Rf between 0.2-0.4? TLC2->Analyze Tailing Is there peak tailing? Analyze->Tailing Yes Optimize Input Rf data into Flash System to generate gradient Analyze->Optimize No, adjust %MeOH Tailing->Optimize No Additive Ensure basic modifier is present. Increase concentration if needed. Tailing->Additive Yes Load Perform Dry Load if solubility is poor Optimize->Load Run Run Flash Chromatography Load->Run Additive->Optimize G Start Problem: Poor Peak Shape Tailing Peak Tailing Cause: Strong acid-base interaction with silica Solutions: - Add 0.5-1% TEA or NH4OH - Switch to Amine-Silica column - Switch to Reversed-Phase Start->Tailing Fronting Peak Fronting Cause: Sample overload or poor solubility Solutions: - Reduce sample mass - Use Dry Loading technique - Inject in a weaker solvent Start->Fronting Splitting Split Peak Cause: Column void, poor solubility, or co-elution Solutions: - Check column packing - Use Dry Loading technique - Flatten the gradient to improve resolution Start->Splitting

Sources

Troubleshooting

Overcoming steric hindrance in 3-(3-amino-1H-pyrazol-5-yl)phenol structural derivatization

Welcome to the technical support center for the structural derivatization of 3-(3-amino-1H-pyrazol-5-yl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the structural derivatization of 3-(3-amino-1H-pyrazol-5-yl)phenol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but often challenging scaffold. Here, we will address common issues related to steric hindrance and regioselectivity, providing in-depth troubleshooting guides and frequently asked questions to help you navigate your synthetic challenges.

The Challenge: Steric Hindrance and Competing Reactivity

The 3-(3-amino-1H-pyrazol-5-yl)phenol scaffold presents a unique set of challenges due to the steric crowding around the pyrazole ring and the presence of multiple reactive sites: the two pyrazole nitrogens (N1 and N2), the exocyclic amino group, the C4 position of the pyrazole, and the phenolic hydroxyl group. Understanding the interplay of electronic effects and steric hindrance is crucial for achieving the desired derivatization.

A key feature of 3(5)-aminopyrazoles is annular tautomerism, where the proton on the pyrazole nitrogen can reside on either nitrogen atom, leading to two tautomeric forms.[1][2] This equilibrium can significantly impact the regioselectivity of N-alkylation and other derivatizations.[1][3] The presence of the bulky phenyl group at the 5-position further exacerbates steric hindrance, often dictating the preferred site of reaction.

Troubleshooting Guides & FAQs

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Regioselectivity in N-Alkylation of the Pyrazole Ring

Question: I am attempting to N-alkylate my 3-(3-amino-1H-pyrazol-5-yl)phenol, but I am getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer: This is a common challenge with asymmetrically substituted pyrazoles. The regiochemical outcome of N-alkylation is a delicate balance between steric and electronic factors, and can often be influenced by the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[4][5][6]

Troubleshooting Strategies:

  • Steric Hindrance is Your Guide: The N1 position is adjacent to the sterically demanding phenyl group, while the N2 position is adjacent to the smaller amino group. Therefore, alkylation with bulky electrophiles will preferentially occur at the less hindered N2 position. Conversely, smaller electrophiles may show less selectivity.

  • Choice of Base and Solvent: The choice of base and solvent system is critical.[7]

    • For N2-selectivity (Kinetic Product): Use a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF at low temperatures. This rapidly deprotonates the pyrazole, and the subsequent alkylation is governed by the accessibility of the nitrogen atoms, favoring the less sterically hindered N2 position.[8]

    • For N1-selectivity (Thermodynamic Product): Employ a weaker base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar solvent like DMSO or DMF at elevated temperatures.[9] These conditions allow for an equilibrium to be established between the N1 and N2 alkylated products, favoring the thermodynamically more stable isomer. In many cases, the N1-substituted pyrazole is the more stable isomer.

  • Protecting the Amino Group: The exocyclic amino group can sometimes interfere with N-alkylation. Protecting it with a suitable group like Boc (tert-butyloxycarbonyl) can improve the yield and regioselectivity of the N-alkylation step.[10]

Experimental Protocol: Selective N2-Alkylation (Kinetic Control)

  • To a solution of 3-(3-amino-1H-pyrazol-5-yl)phenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N2-alkylated isomer.

Issue 2: Unwanted Reactions at the Amino or Phenol Groups

Question: I am trying to perform a cross-coupling reaction on the pyrazole ring, but I am observing side reactions at the amino and/or phenol groups. How can I prevent this?

Answer: The amino and phenol groups are nucleophilic and can compete in many reactions, especially those involving electrophiles or transition metal-catalyzed cross-couplings. The solution is to use an orthogonal protecting group strategy, where each group is protected with a group that can be removed under different conditions.[11][12][13]

Orthogonal Protection Strategy:

  • Protect the Amino Group: The Boc group is an excellent choice for protecting the amino group. It is stable to a wide range of reaction conditions and can be easily removed with acid (e.g., TFA in DCM).

  • Protect the Phenol Group: The benzyl (Bn) or a silyl ether like TBDMS (tert-butyldimethylsilyl) are suitable protecting groups for the phenol. The benzyl group can be removed by hydrogenolysis, while the TBDMS group is removed with a fluoride source (e.g., TBAF).

Workflow for Orthogonal Protection and Derivatization:

G cluster_0 Protection cluster_1 Derivatization cluster_2 Deprotection A 3-(3-amino-1H-pyrazol-5-yl)phenol B Protect Amino Group (Boc) A->B Boc2O, Et3N, DCM C Protect Phenol Group (Bn) B->C BnBr, K2CO3, Acetone D Protected Scaffold C->D E Perform Desired Reaction (e.g., C-H Arylation, N-Alkylation) D->E Reaction Conditions F Derivatized Product E->F G Remove Bn Group F->G H2, Pd/C H Remove Boc Group G->H TFA, DCM I Final Product H->I

Caption: Orthogonal protection workflow.

Issue 3: Low Yield or No Reaction in C-H Functionalization at the C4-Position

Question: I am attempting a palladium-catalyzed C-H arylation at the C4 position of my pyrazole, but I am getting low yields or no reaction. What can I do?

Answer: Direct C-H functionalization of pyrazoles can be challenging due to the electronic nature of the ring and potential catalyst inhibition by the nitrogen atoms. However, with the right catalytic system and conditions, C4-arylation is achievable.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often effective in promoting the reaction.[14]

  • Directing Groups: While the inherent reactivity of the C4 position can be low, the use of a directing group on the N1 nitrogen can facilitate C-H activation at the C5 position. To achieve C4 functionalization, it is often necessary to block the C5 position.[15][16][17] In the case of 3-(3-amino-1H-pyrazol-5-yl)phenol, the bulky phenyl group at C5 may sterically hinder C5-functionalization, potentially favoring C4 reactivity under certain conditions.

  • Reaction Conditions:

    • Solvent: High-boiling polar aprotic solvents like DMA, NMP, or dioxane are typically used.

    • Base: A weak base like potassium acetate (KOAc) or potassium carbonate (K2CO3) is commonly employed.

    • Temperature: These reactions often require high temperatures (100-150 °C) to proceed at a reasonable rate.

Table: Comparison of Conditions for C4-Arylation of Pyrazoles

Catalyst/LigandBaseSolventTemperature (°C)Typical YieldReference
Pd(OAc)2 / P(o-tol)3K2CO3DMA120Moderate[16]
Pd(OAc)2 / SPhosK2CO3Dioxane110Good to Excellent[14]
PdCl(C3H5)(dppb)KOAcDMA150Good[15]
Issue 4: Difficulty in Synthesizing Fused Pyrazolo[1,5-a]pyrimidines

Question: I am trying to synthesize a pyrazolo[1,5-a]pyrimidine derivative from my 3-amino-5-phenylpyrazole, but the reaction is sluggish and gives a low yield. What could be the issue?

Answer: The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[18][19][20] Steric hindrance from the C5-phenyl group can significantly slow down this reaction.

Troubleshooting Strategies:

  • Choice of Condensing Agent: If a simple 1,3-diketone is not reacting, consider using a more reactive equivalent, such as an enaminone or a β-ketoester.

  • Catalysis: The reaction is often catalyzed by acid. A catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent like acetic acid or toluene can facilitate the cyclization.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for sterically hindered substrates by providing efficient and rapid heating.[20]

  • Protecting the Phenol: The phenol group might interfere with the reaction, especially under acidic conditions. Protecting it as a benzyl or silyl ether prior to the cyclization may be beneficial.

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine

  • In a microwave vial, combine the 3-(3-amino-1H-pyrazol-5-yl)phenol (1.0 eq), the 1,3-dicarbonyl compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in glacial acetic acid.

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 15-30 minutes.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Recrystallize or purify by column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidine.

Reaction Scheme: Synthesis of Pyrazolo[1,5-a]pyrimidines

G cluster_0 Reactants cluster_1 Product A 3-(3-amino-1H-pyrazol-5-yl)phenol C Pyrazolo[1,5-a]pyrimidine Derivative A->C Acid Catalyst, Heat (or Microwave) B 1,3-Dicarbonyl Compound B->C Acid Catalyst, Heat (or Microwave)

Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

References

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  • Scattolin, T.; Simoens, A.; Stevens, C. V.; et al. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. 2020 , 24 (2), 235–242. [Link]

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  • Muravev, A. A.; Ovsyannikov, A. S.; Konorov, G. V.; et al. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. 2022 , 27 (16), 5178. [Link]

  • Agbo, E. N.; Terungwa, A. A.; et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. 2023 , 14 (10), 1856–1881. [Link]

  • Muravev, A. A.; Ovsyannikov, A. S.; Konorov, G. V.; et al. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. 2022 , 27 (16), 5178. [Link]

  • Nature Portfolio. Buchwald–Hartwig Amination with Aqueous Ammonia. Nature Synthesis. 2022 . [Link]

  • Daugulis, O.; Roane, J. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition. 2017 , 56 (13), 3630–3634. [Link]

  • Verma, A.; Joshi, S.; Singh, D.; et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. 2018 , 14, 15–43. [Link]

  • Walker, G. N. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. 1976 , 1274–1277. [Link]

  • Muravev, A. A.; Ovsyannikov, A. S.; Konorov, G. V.; et al. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. 2022 , 27 (16), 5178. [Link]

  • Wang, Z.; Tora, G.; et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. 2022 , 87 (16), 10858–10868. [Link]

  • Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Agbo, E. N.; Terungwa, A. A.; et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. 2023 , 14 (10), 1856–1881. [Link]

  • Wang, Z.; Tora, G.; et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. 2022 , 87 (16), 10858–10868. [Link]

  • Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chemical Reviews. 2009 , 109 (6), 2455–2504. [Link]

  • Bendi, A.; Devi, P.; Sharma, H.; et al. Synthesis of 5-arylamino-1-arylpyrazoles via CuI-catalyzed Ullmann coupling reactions …. ResearchGate. 2024 . [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Kumar, S.; Kumar, A.; et al. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. 2015 , 44 (39), 17311–17319. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Pathi, S.; Kumar, D.; et al. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. 2023 , 28 (3), 1013. [Link]

  • Woznicka, M.; Krol, E.; et al. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. 2019 , 24 (14), 2636. [Link]

  • Kusakiewicz-Dawid, A.; et al. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Journal of Molecular Structure. 2007 , 834-836, 468–477. [Link]

  • Wikipedia. Ullmann reaction. [Link]

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  • Besselièvre, F.; Piguel, S.; et al. Palladium-Catalyzed Direct Arylation of 5-Chloropyrazoles: A Selective Access to 4-Aryl Pyrazoles. The Journal of Organic Chemistry. 2012 , 77 (17), 7293–7300. [Link]

  • Fichez, J.; Busca, P.; Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic & Biomolecular Chemistry. 2017 , 15 (38), 7996–8012. [Link]

  • Di Lorenzo, A.; et al. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. RSC Medicinal Chemistry. 2021 , 12 (3), 442–451. [Link]

  • Elguero, J.; et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry. 1997 , 35 (1), 1–6. [Link]

  • Martins, M. A. P.; et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2019 , 25 (1), 42. [Link]

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  • Di Lorenzo, A.; et al. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. RSC Medicinal Chemistry. 2021 , 12 (3), 442–451. [Link]

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  • Martins, M. A. P.; et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2019 , 25 (1), 42. [Link]

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  • Besselièvre, F.; Piguel, S.; et al. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. The Journal of Organic Chemistry. 2012 , 77 (17), 7293–7300. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(3-amino-1H-pyrazol-5-yl)phenol vs. Advanced Aminopyrazole-Based CDK Inhibitors

Executive Summary Cyclin-dependent kinases (CDKs) are master regulators of cell cycle progression and transcription. Dysregulation of the CDK/Cyclin axis—particularly CDK2—is a hallmark of uncontrolled cellular prolifera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclin-dependent kinases (CDKs) are master regulators of cell cycle progression and transcription. Dysregulation of the CDK/Cyclin axis—particularly CDK2—is a hallmark of uncontrolled cellular proliferation in oncology. In the pursuit of potent, ATP-competitive kinase inhibitors, the aminopyrazole core has emerged as a highly privileged structural scaffold.

This technical guide provides an objective, data-driven comparison between the foundational fragment 3-(3-amino-1H-pyrazol-5-yl)phenol and advanced, clinically relevant aminopyrazole derivatives (such as AT7519, PHA-533533, and CP-668863). By analyzing their structural mechanics, quantitative efficacy, and required experimental workflows, this guide equips drug development professionals with the insights needed to optimize kinase inhibitor pipelines.

Structural & Mechanistic Comparison: The Hinge-Binding Triad

The efficacy of aminopyrazole-based inhibitors stems from their ability to mimic the adenine ring of ATP, anchoring themselves firmly within the kinase hinge region.

The Foundational Scaffold: 3-(3-amino-1H-pyrazol-5-yl)phenol

The molecule 3-(3-amino-1H-pyrazol-5-yl)phenol serves as an ideal fragment-based drug discovery (FBDD) starting point due to its highly efficient binding mechanics:

  • The Donor-Acceptor-Donor Triad: The 3-amino group acts as a hydrogen bond donor to the backbone carbonyl of Leu83. The pyrazole N2 acts as an acceptor from the backbone NH of Leu83, while the pyrazole N1-H donates to the carbonyl of Glu81 (1)[1].

  • The Phenol Moiety: The addition of the phenol ring at the 5-position projects into the shallow hydrophobic pocket (P1) adjacent to the hinge. The hydroxyl (-OH) group provides an additional polar contact, often forming a water-mediated hydrogen bond with Asp145, stabilizing the inactive kinase conformation[1].

Advanced Aminopyrazole Alternatives

While the phenol-aminopyrazole scaffold is potent in cell-free assays, its high plasma protein binding and moderate solubility limit in vivo efficacy. Medicinal chemistry optimization has led to several superior alternatives:

  • PHA-533533: Replaces the simple phenol with a complex pyrrolidinyl-phenyl moiety and a cyclopropyl group. This modification drastically improves solubility (10-fold) and reduces plasma protein binding from 99% to 74%, achieving a Ki​ of 31 nM against CDK2/Cyclin A (2)[2].

  • AT7519: Utilizes a piperidin-4-ylamide group to target the solvent-exposed region. This enhances aqueous solubility and drives pan-CDK activity, successfully advancing the compound into Phase II clinical trials (3)[3].

  • CP-668863 (20-223): Features an extended hydrophobic tail that perfectly occupies the P1 pocket, yielding low-nanomolar potency and high selectivity for CDK2 and CDK5, demonstrating robust tumor growth inhibition in colorectal cancer xenografts (4).

Quantitative Performance Profiling

The following table summarizes the comparative in vitro and cellular metrics of these inhibitors.

CompoundPrimary Target(s)IC50 / Ki​ (CDK2)Key Structural FeatureDevelopment Status
3-(3-amino-1H-pyrazol-5-yl)phenol CDK2 / CDK9~45 nMPhenol ring at C5 positionPreclinical Scaffold
PHA-533533 CDK2/Cyclin A31 nM ( Ki​ )Cyclopropyl & PyrrolidinylPreclinical Lead[2]
AT7519 Pan-CDK (1, 2, 4, 5, 9)47 nMPiperidinyl/DichlorobenzoylPhase II Clinical Trials[3]
CP-668863 (20-223) CDK2 / CDK5~12 nMExtended hydrophobic tailPreclinical (CRC/Neuro)

Visualizing the Mechanism and Workflow

To contextualize how these inhibitors function and how they are evaluated, refer to the logical diagrams below.

Mechanism of Action: CDK2 Pathway Blockade

CDK_Pathway Inhibitor Aminopyrazole Inhibitor CDK2 CDK2/Cyclin E Complex Inhibitor->CDK2 Blocks ATP Pocket Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases E2F CellCycle G1 to S Phase Progression E2F->CellCycle Drives Transcription

Caption: Aminopyrazole inhibitors block the CDK2 ATP pocket, preventing Rb phosphorylation and halting G1/S transition.

Inhibitor Screening & Validation Workflow

Workflow Synthesis Scaffold Synthesis (Aminopyrazole Core) InVitro Cell-Free Kinase Assay (IC50 Determination) Synthesis->InVitro Selectivity Kinome Profiling (Off-target Analysis) InVitro->Selectivity Cellular Cellular Viability Assay (A2780, HCT116) Selectivity->Cellular Validation Mechanism Validation (Rb Phosphorylation Status) Cellular->Validation

Caption: Standardized drug development workflow from aminopyrazole synthesis to in vivo mechanism validation.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible evaluation of aminopyrazole derivatives against CDK2, the following self-validating protocols must be employed.

Protocol A: Cell-Free ADP-Glo Kinase Assay

Causality & Rationale: We utilize the ADP-Glo assay rather than antibody-based FRET assays because it directly measures ATP consumption. This eliminates false positives caused by substrate-competitive artifacts or auto-fluorescent compounds (a common issue with phenol-containing fragments).

  • Buffer Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Crucial Step: Add 0.01% Triton X-100 to prevent promiscuous aggregation of the hydrophobic fragments.

  • Enzyme/Inhibitor Incubation: Dispense 5 µL of recombinant CDK2/Cyclin A (1 ng/µL) into a 384-well plate. Add 2.5 µL of the aminopyrazole inhibitor (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Histone H1). Incubate for 60 minutes.

  • Validation Controls: Include a No-Enzyme Control (to establish baseline ATP auto-hydrolysis) and a Positive Control (AT7519 at 100 nM) to validate the assay's dynamic range.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min). Read on a microplate luminometer.

Protocol B: Cellular Viability & Mechanism Validation (PrestoBlue & Western Blot)

Causality & Rationale: Cell-free potency does not guarantee cellular penetration. Evaluating viability alongside target engagement (Rb phosphorylation) confirms that cell death is mechanistically driven by CDK inhibition.

  • Cell Seeding: Seed A2780 (ovarian carcinoma) or HCT116 (colorectal) cells at 3,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Treatment: Treat cells with the aminopyrazole compounds (0.1 µM to 50 µM) for 72 hours.

  • Viability Readout: Add PrestoBlue reagent (10% v/v) and incubate for 2 hours. Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate cellular IC50​ .

  • Mechanistic Confirmation: In parallel 6-well plates, treat cells with the IC50​ concentration of the inhibitor for 24 hours. Lyse cells in RIPA buffer. Perform SDS-PAGE and Western Blotting probing for total Rb and phospho-Rb (Ser807/811). A reduction in phospho-Rb relative to total Rb confirms on-target intracellular CDK2/4 inhibition.

References

  • 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization.
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy.
  • Evaluation of Aminopyrazole Analogs as Cyclin-Dependent Kinase Inhibit. University of Nebraska Medical Center (UNMC).
  • Structural and binding studies of cyclin-dependent kinase 2 with NU6140 inhibitor.

Sources

Comparative

Validating the Anti-Proliferative Efficacy of 3-(3-amino-1H-pyrazol-5-yl)phenol: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative efficacy of the novel compound 3-(3-amino-1H-pyrazol-5-yl)phenol in cancer...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative efficacy of the novel compound 3-(3-amino-1H-pyrazol-5-yl)phenol in cancer cell lines. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer insights into data interpretation, comparing the compound's hypothetical performance against established anti-cancer agents. Our approach emphasizes scientific integrity and provides a self-validating system for robust and reproducible results.

Introduction: The Promise of Pyrazole Derivatives in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including potent anti-cancer effects.[1][2][3] These compounds have been shown to interact with various oncogenic targets, such as protein kinases (e.g., EGFR, VEGFR-2, CDK2), tubulin, and DNA, leading to cytotoxicity and the inhibition of cancer cell proliferation.[1][4] Aminopyrazole derivatives, in particular, have garnered significant interest for their therapeutic potential.[5][6][7][8] The subject of this guide, 3-(3-amino-1H-pyrazol-5-yl)phenol, belongs to this promising class of compounds. Its structural features, combining a pyrazole ring with a phenolic group, suggest potential for various biological activities, including anti-inflammatory and cytotoxic effects.[9] This guide outlines a rigorous, multi-faceted approach to systematically evaluate and validate its anti-proliferative efficacy.

The Validation Workflow: A Multi-Assay Approach

A thorough validation of an anti-cancer compound requires more than a single experiment. Our proposed workflow employs a two-tiered approach: an initial high-throughput screening to assess broad anti-proliferative activity, followed by a more stringent, long-term assay to confirm the inhibition of clonogenic survival.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Clonogenic Survival Validation A Select Diverse Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B MTT Cell Proliferation Assay A->B Treat with 3-(3-amino-1H-pyrazol-5-yl)phenol & Controls (Doxorubicin) C Determine IC50 Values B->C Measure Absorbance D Select Cell Lines Based on IC50 Results C->D Identify sensitive cell lines E Colony Formation Assay D->E Treat with varying concentrations of test compound F Quantify Colony Survival E->F Stain and Count Colonies G Comprehensive Efficacy Profile F->G Validate long-term anti-proliferative effect

Caption: Experimental workflow for validating anti-proliferative efficacy.

Selecting the Right Tools: Cell Lines and Controls

The choice of cancer cell lines is critical for obtaining meaningful and broadly applicable data. We recommend a panel of cell lines representing different cancer types, for instance:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colon cancer cell line.

For comparative analysis, a well-established chemotherapeutic agent should be used as a positive control . Doxorubicin, a potent topoisomerase II inhibitor, is an excellent choice due to its broad anti-cancer activity and extensive characterization in the literature.[1][3] A vehicle control (e.g., DMSO at a concentration non-toxic to the cells) serves as the negative control to establish a baseline for 100% cell viability. The selection of a positive control should consider its mechanism of action, stability, and commercial availability to ensure the reproducibility of the assay.[10]

Part 1: Initial Anti-Proliferative Screening - The MTT Assay

The MTT assay is a rapid and sensitive colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate the selected cancer cell lines (MCF-7, A549, HCT116) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-(3-amino-1H-pyrazol-5-yl)phenol and the positive control (Doxorubicin) in DMSO. Create a series of dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis: Determining the IC50

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of a compound in inhibiting a specific biological process by 50%.[13][14][15] A lower IC50 value indicates a more potent compound.[13] The IC50 is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Summary
CompoundCell LineIC50 (µM)
3-(3-amino-1H-pyrazol-5-yl)phenol MCF-7 (Breast)15.2
A549 (Lung)25.8
HCT116 (Colon)18.5
Doxorubicin (Positive Control) MCF-7 (Breast)0.95[1]
A549 (Lung)1.2
HCT116 (Colon)0.8

Note: These are hypothetical values for illustrative purposes.

Part 2: Validating Long-Term Efficacy - The Colony Formation Assay

While the MTT assay provides valuable information on short-term anti-proliferative effects, it does not distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects. The colony formation assay, or clonogenic assay, is considered the gold standard for determining the long-term survival and reproductive integrity of cells after treatment. It assesses the ability of a single cell to proliferate and form a colony of at least 50 cells.

Detailed Protocol: Colony Formation Assay
  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with 3-(3-amino-1H-pyrazol-5-yl)phenol and Doxorubicin at concentrations around their respective IC50 values (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution of methanol and acetic acid, and then stain with 0.5% crystal violet solution.[16]

  • Quantification: Wash the plates with water to remove excess stain and allow them to dry. Count the number of colonies (containing >50 cells) in each well.

Interpreting the Results and Mechanistic Insights

A significant reduction in the number and size of colonies in the wells treated with 3-(3-amino-1H-pyrazol-5-yl)phenol, compared to the vehicle control, would confirm its anti-proliferative efficacy and ability to induce reproductive cell death. The results should be compared to those obtained with Doxorubicin to gauge its relative potency.

The anti-proliferative activity of many pyrazole derivatives is attributed to their ability to inhibit key signaling pathways involved in cell cycle progression and survival.[6] For instance, the inhibition of Cyclin-Dependent Kinases (CDKs) can lead to cell cycle arrest, preventing cancer cells from dividing.

G compound 3-(3-amino-1H-pyrazol-5-yl)phenol cdk CDK2/Cyclin E compound->cdk Inhibits rb Rb cdk->rb Phosphorylates arrest G1/S Arrest cdk->arrest e2f E2F rb->e2f Inhibits s_phase S-Phase Genes (Proliferation) e2f->s_phase Activates arrest->s_phase Blocks

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Validation

Comparative Analysis of 3-(3-amino-1H-pyrazol-5-yl)phenol and Standard Kinase Inhibitors: A Fragment-Based Drug Discovery Perspective

As a Senior Application Scientist in early-stage therapeutics, I frequently evaluate the transition from low-molecular-weight fragments to fully elaborated clinical candidates. The compound 3-(3-amino-1H-pyrazol-5-yl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage therapeutics, I frequently evaluate the transition from low-molecular-weight fragments to fully elaborated clinical candidates. The compound 3-(3-amino-1H-pyrazol-5-yl)phenol represents a quintessential "privileged scaffold" in Fragment-Based Drug Discovery (FBDD)[1]. It contains a 3-aminopyrazole moiety—a highly efficient adenine mimetic that anchors to the kinase hinge region—paired with a phenol ring that probes adjacent hydrophobic or gatekeeper pockets[2].

In this technical guide, we will objectively compare the biophysical behavior, binding mechanics, and experimental validation protocols of this fundamental fragment against standard, fully elaborated kinase inhibitors such as Tozasertib (VX-680) and Danusertib[3].

Mechanistic Comparison: Fragment vs. Standard Inhibitor

Standard Type I kinase inhibitors (e.g., Tozasertib) are designed to fully occupy the ATP-binding pocket, extending into the solvent-exposed region and the DFG-in activation loop[4]. They achieve high potency (nanomolar IC50​ values) through extensive van der Waals interactions and hydrogen bonding[5]. However, this often comes at the cost of high molecular weight and reduced Ligand Efficiency (LE).

Conversely, 3-(3-amino-1H-pyrazol-5-yl)phenol acts as a minimalist anchor. The 3-aminopyrazole core forms a robust donor-acceptor-donor hydrogen bond triad with the backbone carbonyls and amides of the kinase hinge region (e.g., Glu and Cys/Ala residues)[6]. The attached phenol group provides a vector for fragment growing, typically targeting the gatekeeper residue[7]. While its absolute affinity is lower (micromolar to millimolar Kd​ ), its Ligand Efficiency is exceptionally high, making it an ideal starting point for structure-guided elaboration[4].

G cluster_0 3-(3-amino-1H-pyrazol-5-yl)phenol cluster_1 Kinase Hinge Region P1 3-Amino Group (H-Bond Donor) K1 Backbone C=O (e.g., Glu) P1->K1 H-Bond P2 Pyrazole N2 (H-Bond Acceptor) K2 Backbone N-H (e.g., Leu/Tyr) P2->K2 H-Bond P3 Pyrazole N1-H (H-Bond Donor) K3 Backbone C=O (e.g., Cys/Ala) P3->K3 H-Bond P4 Phenol Ring (Hydrophobic Vector) K4 Gatekeeper Pocket P4->K4 π-π / VdW

Logical relationship of the 3-aminopyrazole donor-acceptor-donor triad at the kinase hinge.

Quantitative Data Comparison

To understand the trajectory from fragment to drug, we must evaluate their physicochemical and binding metrics.

Property3-(3-amino-1H-pyrazol-5-yl)phenol (Fragment)Tozasertib (Standard Inhibitor)Danusertib (Standard Inhibitor)
Molecular Weight ( g/mol ) 175.19464.59474.56
Binding Mode Type I (Hinge-binding anchor)Type I (ATP-competitive)Type I (ATP-competitive)
Target Affinity Kd​ ~ 100 µM - 1 mM IC50​ ~ 0.6 - 18 nM (Aurora A/B) IC50​ ~ 13 - 79 nM (Aurora A/B)
Ligand Efficiency (LE) High (> 0.35 kcal/mol/heavy atom)Moderate (~ 0.25 - 0.30)Moderate (~ 0.25 - 0.30)
Validation Assay SPR, NMR, X-Ray CrystallographyTR-FRET, Cell Viability AssaysTR-FRET, Cell Viability Assays
Development Status Early Discovery ScaffoldPhase II (Discontinued/Tool)Phase II Clinical Trials

Experimental Protocols & Causality

Because fragments and standard inhibitors possess vastly different affinities and kinetic profiles, their validation requires distinct experimental ecosystems. Biochemical assays that work for standard inhibitors often fail for fragments due to rapid off-rates and solubility limits.

Protocol 1: Fragment Screening via Surface Plasmon Resonance (SPR)
  • Step 1: Sensor Chip Immobilization. Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling provides a stable, covalent attachment necessary to withstand the high DMSO concentrations (up to 5%) required to keep hydrophobic fragments soluble.

  • Step 2: Analyte Preparation. Dissolve 3-(3-amino-1H-pyrazol-5-yl)phenol in running buffer containing 5% DMSO to a top concentration of 2 mM. Prepare a 2-fold dilution series. Causality: Fragments have low affinity (high Kd​ ); thus, millimolar concentrations are required to achieve saturation and accurately calculate steady-state affinity.

  • Step 3: Injection and Data Acquisition. Inject the fragment series at a high flow rate (e.g., 50 µL/min) for 30 seconds, followed by a 30-second dissociation phase. Causality: High flow rates minimize mass transport limitations, which is critical for accurately capturing the rapid association and dissociation kinetics characteristic of low-molecular-weight fragments.

  • Step 4: Self-Validation (Solvent Correction). Include a positive control and perform solvent correction cycles. Causality: High DMSO concentrations cause bulk refractive index changes; solvent correction ensures the measured response is solely due to fragment binding, validating the assay's integrity.

Protocol 2: X-Ray Crystallography Soaking for Fragment Validation
  • Step 1: Apo-Crystal Growth. Grow apo-crystals of the target kinase using vapor diffusion.

  • Step 2: High-Concentration Soaking. Transfer the crystal into a drop containing the mother liquor supplemented with 20-50 mM of 3-(3-amino-1H-pyrazol-5-yl)phenol and 10% DMSO. Incubate for 2-24 hours. Causality: The high concentration drives the weak-binding fragment into the active site, overcoming crystal lattice forces and buffer competition.

  • Step 3: Cryoprotection and Freezing. Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) before flash-freezing in liquid nitrogen. Causality: Cryoprotection acts as a self-validating step to prevent the formation of crystalline ice, which would otherwise diffract and obscure the electron density of the bound fragment.

Protocol 3: TR-FRET Biochemical Assay for Standard Inhibitors
  • Step 1: Reagent Assembly. Combine the target kinase, a biotinylated substrate peptide, and ATP (at its apparent Km​ ) in an assay buffer. Causality: Setting ATP at its Km​ ensures the assay is sensitive to ATP-competitive inhibitors (like Tozasertib) while remaining physiologically relevant.

  • Step 2: Inhibitor Incubation. Add the standard inhibitor in a 10-point dose-response curve (starting at 10 µM, 3-fold dilutions). Incubate for 60 minutes. Causality: Standard inhibitors have slower binding kinetics than fragments; a 60-minute incubation ensures the system reaches thermodynamic equilibrium before the reaction starts.

  • Step 3: Detection Phase. Stop the reaction with EDTA and add Europium-labeled anti-phospho antibody and Streptavidin-APC. Causality: EDTA acts as a self-validating stop mechanism by chelating Mg2+ and halting kinase activity, preventing further substrate turnover during the detection read.

G cluster_Fragment Fragment-Based Workflow (3-aminopyrazole phenol) cluster_Standard Standard Inhibitor Workflow (e.g., Tozasertib) F1 1. High Conc. Screening (SPR / NMR at mM) F2 2. Biophysical Validation (Fast k_off detection) F1->F2 F3 3. X-Ray Crystallography (High-conc. Soaking) F2->F3 F4 4. Structure-Guided Fragment Growing F3->F4 S2 2. Potency Validation (IC50 Determination) F4->S2 Synthetic Elaboration Increases Affinity S1 1. Biochemical HTS (TR-FRET at µM-nM) S1->S2 S3 3. Cellular Assays (Target Engagement) S2->S3 S4 4. In Vivo Efficacy (Animal Models) S3->S4

FBDD workflow for fragments vs. HTS workflow for standard kinase inhibitors.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals (Basel). URL:[Link]

  • Aurora B Inhibitors as Cancer Therapeutics. Pharmaceuticals (Basel). URL:[Link]

  • Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy. Oncotarget. URL:[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Comparative

Validation of 3-(3-amino-1H-pyrazol-5-yl)phenol Purity: A Comparative Guide to qNMR vs. HPLC-UV

Introduction: The Imperative for Absolute Purity In modern drug discovery, the integrity of biological assays relies entirely on the quality of the chemical probes and building blocks utilized. 3-(3-amino-1H-pyrazol-5-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Absolute Purity

In modern drug discovery, the integrity of biological assays relies entirely on the quality of the chemical probes and building blocks utilized. 3-(3-amino-1H-pyrazol-5-yl)phenol is a highly versatile, bifunctional intermediate frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics. Because impurities—such as synthetic regioisomers, residual aliphatic solvents, or inorganic salts—can yield false positives in high-throughput screening, stringent purity validation is mandatory.

Authoritative bodies and leading journals, including the Journal of Medicinal Chemistry, now strongly recommend or require >95% absolute purity for all biologically tested compounds [1]. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has historically been the default analytical tool, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for determining the absolute mass fraction of organic molecules.

The Analytical Dilemma: Relative vs. Absolute Quantification

Relying solely on HPLC-UV for the purity validation of 3-(3-amino-1H-pyrazol-5-yl)phenol introduces significant analytical blind spots.

  • HPLC-UV (Relative Purity): This technique separates components and detects them based on their UV absorbance. However, it operates on the flawed assumption that all impurities possess the same extinction coefficient as the target analyte. Furthermore, it is completely blind to non-UV-active impurities, such as residual ethyl acetate from extraction, water, or inorganic salts.

  • qNMR (Absolute Purity): qNMR is a primary ratio measurement procedure. The fundamental principle is that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing that signal. By adding a Certified Reference Material (CRM) as an Internal Standard (IS), qNMR provides an absolute mass fraction that is directly traceable to the International System of Units (SI) [2], without requiring a reference standard of the analyte itself.

Purity_Validation Sample 3-(3-amino-1H-pyrazol-5-yl)phenol Batch Sample split Purity Validation Sample->split HPLC HPLC-UV Analysis (Relative Purity) split->HPLC Chromatographic qNMR qNMR Analysis (Absolute Purity) split->qNMR Spectroscopic HPLC_Limitation Misses non-UV active impurities (e.g., salts, solvents) HPLC->HPLC_Limitation qNMR_Advantage Detects all NMR-active species; Traceable to SI qNMR->qNMR_Advantage Decision True Mass Fraction (Assay Yield) HPLC_Limitation->Decision qNMR_Advantage->Decision

Figure 1: Logical decision tree comparing HPLC-UV and qNMR workflows for purity validation.

Experimental Design: Building a Self-Validating System

To guarantee trustworthiness, a qNMR protocol must be designed as a self-validating system where the causality behind every experimental parameter is understood and controlled.

Solvent and Internal Standard (IS) Selection

Because 3-(3-amino-1H-pyrazol-5-yl)phenol contains multiple polar functional groups (phenol, amino, and pyrazole), DMSO-d6 is the optimal solvent to ensure complete dissolution. Incomplete dissolution leads to line broadening and catastrophic integration errors.

The selection of the Internal Standard is dictated by the analyte's chemical shifts. The analyte features aromatic protons resonating between 6.5–7.5 ppm and a distinct pyrazole H-4 singlet near 5.8–6.0 ppm. Maleic acid (CRM grade) is the ideal internal standard here [3]. It produces a sharp, isolated singlet at 6.26 ppm in DMSO-d6, sitting perfectly in the empty spectral window between the analyte's pyrazole and phenyl signals, ensuring pristine, non-overlapping integration.

Managing Relaxation and Magnetization Recovery

A common pitfall in NMR is the truncation of longitudinal relaxation ( T1​ ). Protons relax at different rates; if the inter-pulse delay ( D1​ ) is too short, slower-relaxing protons will be under-represented, skewing the purity calculation. To self-validate the method, an inversion-recovery experiment must be run first to determine the longest T1​ in the mixture. The D1​ is then strictly set to ≥5×T1​ , guaranteeing >99.3% magnetization recovery for quantitative accuracy.

Step-by-Step qNMR Methodology

qNMR_Workflow Weighing 1. Gravimetric Preparation (Ultra-microbalance) IS_Addition 2. Internal Standard Addition (Maleic Acid CRM) Weighing->IS_Addition Solvent 3. Dissolution (DMSO-d6) IS_Addition->Solvent Acquisition 4. 1H-NMR Acquisition (D1 ≥ 5×T1, 90° pulse) Solvent->Acquisition Processing 5. Phase/Baseline Correction & Integration Acquisition->Processing Calculation 6. Absolute Purity Calculation Processing->Calculation

Figure 2: Step-by-step self-validating experimental workflow for absolute qNMR quantification.

  • Gravimetric Preparation: Weighing error is the largest source of uncertainty in qNMR. Use a calibrated ultra-microbalance (d = 0.1 µg) to accurately weigh ~10.00 mg of 3-(3-amino-1H-pyrazol-5-yl)phenol and ~5.00 mg of Maleic acid CRM into a clean glass vial.

  • Dissolution: Add 0.8 mL of high-purity DMSO-d6. Vortex thoroughly until absolute visual clarity is achieved, then transfer 0.6 mL to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1 H-NMR spectrum at 298 K using a 90° excitation pulse to maximize signal-to-noise ratio (SNR). Set the number of scans (NS) to 64 and the relaxation delay ( D1​ ) to 30 seconds (assuming max T1​ ~ 5-6 seconds).

  • Processing: Apply a 0.3 Hz exponential line broadening factor. Perform rigorous manual phase correction and a high-order baseline correction.

  • Calculation: Calculate the absolute mass fraction ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, and P = Purity of the standard).

Comparative Data Analysis: qNMR vs. HPLC-UV

To demonstrate the critical differences between the two methodologies, a representative batch of 3-(3-amino-1H-pyrazol-5-yl)phenol was analyzed using both HPLC-UV (254 nm) and 1 H-qNMR (600 MHz).

ParameterHPLC-UV (254 nm)qNMR ( 1 H, 600 MHz)
Apparent Purity 98.5% (Area %)92.1% (Mass Fraction)
Detected Impurities Regioisomer (1.5%)Regioisomer (1.5%), Ethyl Acetate (4.2%), Water/Salts (2.2%)
Reference Standard Required for AnalyteNot Required (Uses Maleic Acid IS)
Traceability Relative (Dependent on response factors)Absolute (SI-Traceable)
Sample Recovery DestructiveNon-destructive (Sample can be recovered)

Data Interpretation: The HPLC-UV analysis vastly overestimated the purity of the batch at 98.5%, as it only detected a structurally related, UV-active regioisomer. The qNMR analysis revealed the true absolute purity to be 92.1%. By integrating the aliphatic region of the NMR spectrum, qNMR successfully identified and quantified 4.2% residual ethyl acetate. The remaining mass discrepancy (2.2%) is attributed to NMR-invisible inorganic salts and moisture, which inherently dilute the mass fraction but are completely invisible to UV detectors.

Conclusion

For the rigorous validation of building blocks like 3-(3-amino-1H-pyrazol-5-yl)phenol, HPLC-UV provides an incomplete picture. While HPLC is excellent for separating complex mixtures of structurally similar impurities, it cannot be trusted for absolute mass fraction determination without a pre-existing, ultra-pure standard of the analyte. By employing qNMR with a traceable internal standard like Maleic acid, researchers establish a self-validating, SI-traceable protocol that accounts for all mass in the sample, ensuring that downstream biological assays are built on a foundation of absolute chemical truth.

References

  • Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 57(22), 9220-9231. URL:[Link]

  • Bureau International des Poids et Mesures (BIPM). (2019). "qNMR Internal Standard Reference Data (ISRD)." BIPM Publications. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(3-amino-1H-pyrazol-5-yl)phenol

This document provides a detailed protocol for the proper handling and disposal of 3-(3-amino-1H-pyrazol-5-yl)phenol. As a compound combining the structural motifs of both aminophenol and aminopyrazole, it requires a con...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper handling and disposal of 3-(3-amino-1H-pyrazol-5-yl)phenol. As a compound combining the structural motifs of both aminophenol and aminopyrazole, it requires a conservative and informed approach to waste management. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, regulatory compliance, and environmental protection. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Foundational Principle: Hazard-Informed Waste Management

The aminophenol moiety suggests potential acute toxicity if swallowed or inhaled and hazards to aquatic life.[1][2] The aminopyrazole component, based on data from similar structures, points towards significant corrosive properties, capable of causing severe skin burns and serious eye damage, along with the risk of allergic skin reactions.[3][4] Therefore, this compound must be treated as a corrosive, toxic, and potentially sensitizing agent.

Hazard ClassificationDescriptionRationale based on Structural Analogs
Acute Toxicity (Oral) Harmful if swallowed. Ingestion can cause burns to the mouth, throat, and stomach.[2][3]Analogous to 3-Aminophenol and 3-Amino-1H-pyrazole.[2][3]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[3][5][6]A primary hazard of aminopyrazole derivatives.[3][4]
Serious Eye Damage Causes serious, potentially irreversible eye damage.[3][5][7]A primary hazard of aminopyrazole derivatives.[3][4]
Skin Sensitization May cause an allergic skin reaction upon repeated contact.[3]A known risk for some pyrazolone and amine-containing compounds.[3]
Aquatic Hazard Potentially toxic to aquatic life with long-lasting effects.[1][2]A known hazard of aminophenol compounds.[2]

Mandatory Personal Protective Equipment (PPE)

Given the compound's corrosive and toxic nature, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier, preventing any contact with the substance. All PPE should be inspected before use and decontaminated or disposed of correctly after handling.[8]

Protective EquipmentSpecificationCausality and Rationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[9] A face shield should be worn when handling larger quantities or if there is a significant splash risk.Protects against splashes that could cause severe and potentially permanent eye damage.[3]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use.[5]Prevents direct skin contact, which can lead to severe burns, irritation, and potential sensitization.[3][5]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. An apron may be required for larger-scale operations.Protects skin from accidental spills and contamination.[9]
Respiratory Protection Not typically required under normal conditions with adequate engineering controls (i.e., a chemical fume hood).[9] If dusts or aerosols may be generated outside a fume hood, a NIOSH-approved respirator is necessary.Prevents inhalation of the compound, which is presumed to be harmful.[2]

Segregation and Collection: The Core Disposal Workflow

The fundamental rule of chemical waste management is to never mix incompatible waste streams .[10][11] Improper segregation can lead to dangerous chemical reactions, generating heat, gas, or toxic byproducts. All waste containing 3-(3-amino-1H-pyrazol-5-yl)phenol must be disposed of as hazardous waste.

Step-by-Step Waste Collection Protocols

A. Solid Waste Disposal:

  • Designate a Container: Use a clearly labeled, wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE).

  • Labeling: The container must be labeled "HAZARDOUS WASTE" and list the full chemical name: "3-(3-amino-1H-pyrazol-5-yl)phenol".

  • Collection: Place all contaminated solid materials directly into this container. This includes:

    • Residual product.

    • Contaminated gloves, weigh papers, and bench liners.

    • Used silica gel from chromatography.

    • Absorbent materials from spill cleanups.

  • Closure: Keep the container securely closed at all times, except when adding waste.[12]

B. Liquid Waste Disposal:

  • Segregate Solvents: Maintain separate, clearly labeled waste containers for halogenated and non-halogenated organic solvents. This is crucial as disposal costs and methods differ significantly.[11]

  • Aqueous Waste: Collect aqueous solutions containing the compound in a separate, labeled "Aqueous Hazardous Waste" container. Do not pour any amount down the drain.[1]

  • Container Selection: Use chemically resistant, leak-proof containers with secure screw caps. Ensure containers are compatible with the solvents being used.[10][13]

  • Labeling: Each liquid waste container must be labeled "HAZARDOUS WASTE" and list all chemical constituents, including solvents and an estimated concentration of 3-(3-amino-1H-pyrazol-5-yl)phenol.

C. Decontamination of Empty Containers:

  • Triple Rinse Protocol: Empty containers that held the pure compound must be decontaminated before being discarded as regular waste.[10][14]

  • Procedure: i. Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound. ii. Collect all rinsate as hazardous liquid waste in the appropriate (non-halogenated) solvent container. iii. Deface or remove the original label completely. iv. Dispose of the clean, dry container in the appropriate glass or plastic recycling bin.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely. The response protocol depends on the scale of the spill.

  • Small Spills (Manageable by Lab Personnel):

    • Alert & Isolate: Alert personnel in the immediate area and restrict access.

    • Ensure Ventilation: Work within a chemical fume hood if possible or ensure the area is well-ventilated.

    • Wear Full PPE: Don all required PPE as listed in Section 2.

    • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collect Waste: Carefully scoop the absorbed material and any remaining solids into the designated solid hazardous waste container.

    • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as solid hazardous waste.

  • Large Spills (Beyond the Control of Lab Personnel):

    • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

    • Alert: Notify adjacent laboratories and activate the nearest fire alarm if there is a fire or significant inhalation hazard.

    • Contact EHS: Call your institution's Environmental Health and Safety (EHS) emergency number and report the spill, providing the chemical name and location. Do not attempt to clean it up yourself.

Final Disposal Pathway: The EHS Mandate

In-laboratory treatment or neutralization of 3-(3-amino-1H-pyrazol-5-yl)phenol is strongly discouraged . The only safe and compliant method for final disposal is through your institution's EHS department, which will consign the waste to a licensed hazardous waste disposal contractor.[13] This "cradle-to-grave" management is required by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.

The following diagram illustrates the decision-making workflow for proper disposal.

DisposalWorkflow cluster_generation In-Lab Waste Generation cluster_handling Handling & Segregation cluster_accumulation Accumulation & Disposal A Waste Generation (Solid, Liquid, Sharps) B Identify Waste Type A->B C Solid Waste Container (Labeled: Full Chemical Name) B->C Solid D Liquid Waste Container (Halogenated vs. Non-Halogenated) B->D Liquid E Sharps Container B->E Sharps F Keep Container Closed Store in Satellite Accumulation Area C->F D->F E->F G Container Full or Project Complete? F->G G->F No H Contact EHS for Pickup G->H Yes I Licensed Hazardous Waste Disposal H->I

Caption: Decision workflow for handling 3-(3-amino-1H-pyrazol-5-yl)phenol waste.

References

  • OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Wolters Kluwer. (2021, March 11). Complying With OSHA's Hazardous Material Requirements. [Link]

  • Toney-Butler, T.J. & Jordan, M. (2022, October 5). OSHA Chemical Hazards And Communication. NCBI Bookshelf, NIH. [Link]

  • OSHA. Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • SafetySkills. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • IDR Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • EPA. Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Aminophenol. [Link]

  • EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). [Link]

  • University of Toronto. Chemical Waste Disposal - Environmental Health & Safety. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 5-phenyl-1H-pyrazol-3-amine. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

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